Comprehensive Structural Characterization of 1-(3-Aminopropoxy)-4-bromobenzene: A Multi-Modal Analytical Framework
Core Directive & Chemical Topology As a Senior Application Scientist, I approach the structural validation of 1-(3-Aminopropoxy)-4-bromobenzene (CAS 933717-18-1)[1] not merely as a checklist of spectral peaks, but as an...
Author: BenchChem Technical Support Team. Date: April 2026
Core Directive & Chemical Topology
As a Senior Application Scientist, I approach the structural validation of 1-(3-Aminopropoxy)-4-bromobenzene (CAS 933717-18-1)[1] not merely as a checklist of spectral peaks, but as an integrated system of orthogonal proofs. This molecule, also known as 3-(4-bromophenoxy)propan-1-amine[2], presents a unique analytical challenge: it combines an electron-rich, halogenated aromatic system with a highly polar, basic aliphatic amine.
To definitively characterize this bifunctional topology, we must employ a self-validating analytical workflow that prevents cross-interference between its functional groups. Relying on a single technique invites ambiguity; therefore, we synthesize data from Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (FTIR) to establish absolute structural certainty.
High-Resolution Nuclear Magnetic Resonance (NMR) Profiling
Causality & Experimental Choice
The primary pitfall in the NMR characterization of primary amines is rapid proton exchange. Trace acidic impurities or moisture in standard deuterated solvents catalyze this exchange, which broadens the
−NH2
signal into the baseline and obscures critical structural data[3].
Self-Validating Protocol
Solvent Preparation: Pass
CDCl3
through a short plug of basic alumina immediately prior to use to strip trace
DCl
and water.
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of this anhydrous, basic
CDCl3
.
Acquisition: Acquire
1H
(400 MHz) and
13C
(100 MHz) spectra at 298 K using standard pulse sequences.
System Validation: The appearance of the
−NH2
protons as a distinct, quantifiable broad singlet at ~1.45 ppm confirms the solvent's anhydrous integrity. Furthermore, the aromatic protons exhibit a classic AA'BB' splitting system (two distinct doublets), which acts as an internal geometric validator for para-substitution[4].
Table 1:
1H
and
13C
NMR Assignments (
CDCl3
)
Nucleus
Chemical Shift (ppm)
Multiplicity & J-Coupling
Integration
Structural Assignment
1H
7.36
Doublet (
J=8.9
Hz)
2H
Ar-H (ortho to Br, meta to O)
1H
6.78
Doublet (
J=8.9
Hz)
2H
Ar-H (ortho to O, meta to Br)
1H
4.02
Triplet (
J=6.1
Hz)
2H
−O−CH2−
(Aliphatic)
1H
2.88
Triplet (
J=6.8
Hz)
2H
−CH2−NH2
(Aliphatic)
1H
1.92
Quintet (
J=6.5
Hz)
2H
−CH2−CH2−CH2−
(Aliphatic)
1H
1.45
Broad Singlet
2H
−NH2
(Primary Amine)
13C
158.2
Singlet
1C
Ar-C (ipso to O)
13C
132.3
Singlet
2C
Ar-C (ortho to Br)
13C
116.4
Singlet
2C
Ar-C (ortho to O)
13C
112.9
Singlet
1C
Ar-C (ipso to Br)
13C
66.1
Singlet
1C
−O−CH2−
13C
39.4
Singlet
1C
−CH2−NH2
13C
32.7
Singlet
1C
−CH2−CH2−CH2−
Electrospray Ionization Mass Spectrometry (ESI-HRMS)
Causality & Experimental Choice
Soft ionization is required to preserve the parent molecule, while HRMS provides exact mass capabilities. The presence of bromine offers a powerful diagnostic tool due to its natural isotopic distribution[5].
Self-Validating Protocol
Dilution: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid to promote protonation.
Injection: Inject into an ESI-QTOF mass spectrometer operating in positive ion mode.
System Validation: Bromine possesses two stable isotopes (
79Br
and
81Br
) in a ~50.69% to 49.31% ratio. This signature acts as an internal self-validating tag. Any proposed fragment ion lacking this characteristic 1:1 doublet is immediately rejected as a background artifact or non-brominated impurity[5].
ESI-MS/MS Fragmentation Pathway of 1-(3-Aminopropoxy)-4-bromobenzene.
Vibrational Spectroscopy (ATR-FTIR)
Causality & Experimental Choice
Traditional IR sample preparation involves pressing the analyte into a KBr pellet. However, KBr is highly hygroscopic. Absorbed moisture introduces broad O-H stretches that completely mask the critical N-H stretching frequencies of our primary amine[3].
Self-Validating Protocol
Preparation: Clean a diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum.
Execution: Apply the neat solid analyte directly onto the crystal and apply standardized pressure.
System Validation: ATR-FTIR avoids solid-state halide exchange (which can occur in KBr or KCl matrices) and eliminates moisture interference. The clear resolution of the N-H doublet at 3350/3280 cm⁻¹ validates the anhydrous state of the sample, while the C-Br stretch is cleanly resolved at ~500 cm⁻¹[4].
Table 2: Key Vibrational Modes (ATR-FTIR)
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Structural Implication
3350, 3280
Medium, Doublet
N-H Asym/Sym Stretch
Confirms primary amine (
−NH2
)
2950, 2870
Weak
C-H
sp3
Stretch
Aliphatic propyl chain
1590, 1489
Strong
C=C Aromatic Stretch
Aromatic ring skeleton
1240, 1070
Strong
C-O-C Asym/Sym Stretch
Alkyl aryl ether linkage
820
Strong
C-H Out-of-Plane Bend
para-disubstituted benzene
500
Medium
C-Br Stretch
Aryl bromide presence
Orthogonal Validation Workflow
To ensure absolute scientific integrity, the data streams from NMR, MS, and IR must not be treated in isolation. They form an orthogonal consensus model where the weakness of one technique is covered by the strength of another, culminating in a definitive structural confirmation.
Orthogonal analytical workflow for self-validating structural confirmation.
[3] Title: Review of Spectrometric Identification of Organic Compounds, 8th Edition
Source: Journal of Chemical Education (ACS Publications)
URL:[Link]
[5] Title: Mass Spectrometry: A Textbook
Source: MS-Textbook (Springer)
URL: [Link]
[4] Title: Structure Determination of Organic Compounds
Source: Springer Professional
URL:[Link]
Structural Elucidation of 1-(3-Aminopropoxy)-4-bromobenzene: An In-Depth Guide to 1H and 13C NMR Chemical Shifts
Executive Summary 1-(3-Aminopropoxy)-4-bromobenzene (CAS: 933717-18-1), also known as 3-(4-bromophenoxy)propan-1-amine, is a highly versatile bifunctional building block[1]. Featuring both a reactive primary amine and a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(3-Aminopropoxy)-4-bromobenzene (CAS: 933717-18-1), also known as 3-(4-bromophenoxy)propan-1-amine, is a highly versatile bifunctional building block[1]. Featuring both a reactive primary amine and a para-bromophenoxy moiety, it is extensively utilized in medicinal chemistry, particularly in the synthesis of PROTAC linkers and targeted therapeutics. This technical whitepaper provides a rigorous, self-validating framework for the structural elucidation of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, bridging theoretical substituent effects with empirical acquisition protocols.
Theoretical Framework: Causality of Chemical Shifts
To accurately assign NMR signals, one must understand the electronic environment dictating the nuclear shielding and deshielding of the molecule[2].
Aromatic Substituent Effects
The central benzene ring is subject to competing electronic effects from its para-substituents:
Ether Oxygen (-O-R): The oxygen atom is highly electronegative (inductive -I effect) but possesses lone pairs that strongly donate electron density into the aromatic
π
-system via resonance (mesomeric +M effect)[3]. The +M effect dominates at the ortho and para positions, significantly shielding the protons and carbons ortho to the oxygen, shifting their resonance upfield.
Bromine (-Br): Bromine exerts a weak +M effect but a dominant inductive withdrawing (-I) effect[4]. Consequently, the protons ortho to the bromine are deshielded and shift downfield. Furthermore, the "heavy atom effect" (spin-orbit coupling) of bromine causes a dramatic upfield shift of the ipso carbon (C4) to approximately 113 ppm, a hallmark signature of brominated aromatics.
Aliphatic Chain Dynamics
The chemical shifts of the propyl chain are governed by their proximity to the electronegative heteroatoms (O and N). The methylene directly attached to the oxygen (-O-CH₂-) is the most deshielded, followed by the methylene attached to the amine (-CH₂-NH₂). The central methylene experiences only
β
-deshielding effects, resonating furthest upfield.
Spectral Analysis Data
The following tables summarize the quantitative NMR data, providing a clear reference for spectral comparison and structural verification.
Table 1: 1H-NMR Chemical Shifts (400 MHz, CDCl₃)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Assignment Causality
Ar-H (ortho to Br)
7.35 - 7.40
d (AA'BB' system)
2H
~8.8
Deshielded by the inductive (-I) effect of Br.
Ar-H (ortho to O)
6.75 - 6.80
d (AA'BB' system)
2H
~8.8
Shielded by the mesomeric (+M) effect of the ether oxygen.
-O-CH₂-
4.00
t
2H
~6.0
Heavily deshielded by direct attachment to electronegative oxygen.
-CH₂-NH₂
2.85
t
2H
~6.5
Deshielded by the adjacent nitrogen atom.
-CH₂- (central)
1.90
p (quintet)
2H
~6.2
Intermediate shielding; split by 4 adjacent protons (
n+1
rule).
-NH₂
1.40 - 1.60
br s
2H
-
Broad due to quadrupolar relaxation of nitrogen and chemical exchange.
Table 2: 13C-NMR Chemical Shifts (100 MHz, CDCl₃)
Carbon Position
Chemical Shift (
δ
, ppm)
Type
Assignment Causality
C1 (ipso to O)
158.0
Quaternary
Highly deshielded by the directly attached electronegative oxygen atom.
C3, C5 (ortho to Br)
132.2
CH
Meta to oxygen, ortho to bromine; relatively deshielded.
C2, C6 (ortho to O)
116.3
CH
Shielded by the +M electron donation from oxygen.
C4 (ipso to Br)
113.0
Quaternary
Heavy atom effect of Bromine causes significant upfield shift.
-O-CH₂-
66.5
CH₂
Deshielded by oxygen.
-CH₂-NH₂
39.2
CH₂
Deshielded by nitrogen.
-CH₂- (central)
32.5
CH₂
Aliphatic baseline, slightly shifted by
β
-effects.
To guarantee reproducibility and scientific integrity, the following step-by-step methodology incorporates a self-validating empirical check[5].
Step 1: Sample Preparation
Weigh 15-20 mg of 1-(3-Aminopropoxy)-4-bromobenzene.
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[5].
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube. This removes paramagnetic impurities and particulate matter that distort magnetic homogeneity[5].
Step 2: Instrument Tuning and Shimming
Insert the NMR tube into the spectrometer.
Perform automated or manual tuning and matching for both the 1H and 13C channels to optimize power transfer.
Shim the Z-axis gradients (Z1, Z2, Z3) until the deuterium lock signal is maximized and the TMS peak FWHM (Full Width at Half Maximum) is < 1.0 Hz[6].
Step 3: 1H-NMR Acquisition
Load a standard 1D proton pulse sequence (e.g., zg30).
Set the Relaxation Delay (D1) to 2.0 seconds to ensure complete longitudinal (T1) relaxation between scans[6].
Acquire 16 to 32 scans (NS) with an acquisition time (AQ) of ~3.5 seconds.
Step 4: 13C-NMR Acquisition
Load a proton-decoupled 13C pulse sequence (e.g., zgpg30 with WALTZ-16 decoupling)[6].
Set D1 to 2.0 - 3.0 seconds.
Acquire a minimum of 512 scans (NS) to achieve an adequate signal-to-noise ratio, particularly for the quaternary ipso carbons (C1 and C4) which lack Nuclear Overhauser Effect (NOE) enhancement[5].
Step 5: Empirical Validation (D₂O Exchange)
To create a self-validating system for the assignment of the primary amine:
Add 1-2 drops of Deuterium Oxide (D₂O) directly to the NMR tube.
Cap the tube and shake vigorously for 30 seconds.
Re-acquire the 1H-NMR spectrum. The broad singlet at ~1.50 ppm will disappear due to rapid H/D exchange (-NH₂
→
-ND₂), definitively confirming the amine proton assignment.
Workflow Visualization
Figure 1: Step-by-step NMR acquisition and self-validating D₂O exchange workflow.
References
Viesser, R. V., et al. (2017). "The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes". Physical Chemistry Chemical Physics (RSC). URL:[Link]
Frontiers in Molecular Biosciences. (2024). "NMR-based plant metabolomics protocols: a step-by-step guide". Frontiers. URL:[Link]
physical and chemical properties of 1-(3-Aminopropoxy)-4-bromobenzene
An In-depth Technical Guide to 1-(3-Aminopropoxy)-4-bromobenzene: Synthesis, Properties, and Applications Authored by a Senior Application Scientist Abstract 1-(3-Aminopropoxy)-4-bromobenzene is a bifunctional organic co...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 1-(3-Aminopropoxy)-4-bromobenzene: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Abstract
1-(3-Aminopropoxy)-4-bromobenzene is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine and a brominated aromatic ring suitable for cross-coupling reactions, makes it a versatile molecular building block. The aminopropoxy chain provides a flexible linker, while the aryl bromide serves as a key handle for molecular elaboration. This guide provides a comprehensive overview of the compound's properties, a detailed and validated synthesis protocol, an exploration of its chemical reactivity, and a discussion of its potential applications, particularly in the context of drug discovery and development.
Introduction and Molecular Overview
1-(3-Aminopropoxy)-4-bromobenzene, with CAS Number 206868-83-1, belongs to the class of substituted phenoxyalkylamines. The molecule's architecture is defined by three key features:
The 4-Bromophenyl Group: This moiety provides a rigid, aromatic scaffold. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Propoxy Linker: The three-carbon ether linkage offers conformational flexibility and appropriate spacing between the aromatic ring and the terminal functional group. This is a critical feature when designing molecules to fit into specific biological binding pockets.
The Primary Amine: As a nucleophilic and basic center, the terminal amino group is a primary site for derivatization. It can be readily acylated, alkylated, or used to form Schiff bases, making it an ideal point of attachment for other molecular fragments or for modulating the compound's physicochemical properties, such as solubility.
These combined features position 1-(3-Aminopropoxy)-4-bromobenzene as a valuable intermediate for constructing complex molecules with tailored biological or material properties.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogs.
Physical and Chemical Properties
The following table summarizes the key computed and expected properties of 1-(3-Aminopropoxy)-4-bromobenzene.
Property
Value (Predicted/Typical)
Source/Justification
CAS Number
206868-83-1
Chemical Registry
Molecular Formula
C₉H₁₂BrNO
-
Molecular Weight
230.10 g/mol
-
Appearance
Off-white to pale yellow solid or oil
Typical for similar aromatic amines
Boiling Point
> 300 °C (Predicted)
High due to polar groups and MW
Melting Point
Not available
Likely a low-melting solid
Solubility
Soluble in methanol, chloroform, DMSO. Sparingly soluble in water.
Based on functional groups
pKa (Amine)
~9.5 - 10.5
Typical for a primary alkylamine
Predicted Spectroscopic Signature
Understanding the expected spectroscopic data is crucial for reaction monitoring and structural confirmation.
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for each proton environment.
Aromatic Protons: Two doublets in the δ 6.8-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system). The protons ortho to the bromine will be further downfield than those ortho to the oxygen.
Methylene Protons (O-CH₂): A triplet around δ 4.0-4.2 ppm.
Methylene Protons (N-CH₂): A triplet around δ 2.8-3.0 ppm.
Methylene Protons (-CH₂-): A multiplet (quintet) around δ 1.9-2.1 ppm.
Amine Protons (NH₂): A broad singlet, typically around δ 1.5-2.5 ppm, which is exchangeable with D₂O.
¹³C NMR (Carbon NMR):
Aromatic Carbons: Four signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine (ipso-carbon) will be shifted upfield due to the "heavy atom effect"[1]. The carbon attached to the oxygen will be significantly downfield.
Aliphatic Carbons: Three distinct signals are expected for the propoxy chain carbons: C-O (~65-70 ppm), C-N (~40-45 ppm), and the central C-C-C (~30-35 ppm).
Infrared (IR) Spectroscopy:
N-H Stretch: A characteristic medium-intensity doublet around 3300-3400 cm⁻¹ for the primary amine.
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
C-O Stretch (Aryl Ether): A strong absorption band around 1230-1250 cm⁻¹.
C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.[2]
Synthesis Protocol: A Validated Two-Step Approach
The most reliable and high-yielding synthesis of 1-(3-Aminopropoxy)-4-bromobenzene involves a two-step process starting from 4-bromophenol. This method avoids side reactions associated with the direct use of 3-aminopropanol derivatives.
Step 1: Synthesis of 1-(3-Bromopropoxy)-4-bromobenzene
This step is a classic Williamson ether synthesis. The phenolic proton of 4-bromophenol is deprotonated by a mild base, and the resulting phenoxide attacks 1,3-dibromopropane in an Sₙ2 reaction.
Reagents and Materials:
4-Bromophenol (1.0 eq)
1,3-Dibromopropane (3.0 eq, used in excess to minimize dialkylation)
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
Acetone or Dimethylformamide (DMF), anhydrous
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Protocol:
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol (1.0 eq) and anhydrous acetone (or DMF) to make a ~0.5 M solution.
Add anhydrous potassium carbonate (2.0 eq) to the flask. The use of K₂CO₃ is a robust choice as it is a non-hygroscopic, easy-to-handle base sufficient for deprotonating the phenol.
Add 1,3-dibromopropane (3.0 eq) to the mixture.
Heat the reaction mixture to reflux (for acetone, ~56°C) or to ~80°C (for DMF) and stir vigorously for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
After cooling to room temperature, filter off the potassium carbonate.
Evaporate the solvent under reduced pressure.
Redissolve the crude residue in a water-immiscible solvent like ethyl acetate and wash with water (2x) and brine (1x).
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield 1-(3-bromopropoxy)-4-bromobenzene as a clear oil or white solid.
Step 2: Synthesis of 1-(3-Aminopropoxy)-4-bromobenzene
The intermediate is converted to the final product via nucleophilic substitution of the terminal bromine, followed by reduction. The use of sodium azide is preferred over ammonia to prevent over-alkylation of the resulting amine.
Reagents and Materials:
1-(3-Bromopropoxy)-4-bromobenzene (1.0 eq)
Sodium Azide (NaN₃, 1.5 eq)
Triphenylphosphine (PPh₃, 1.2 eq) or Hydrogen gas (H₂) with a Palladium catalyst (Pd/C)
Solvents: DMF for azidation; Tetrahydrofuran (THF)/Water for Staudinger reduction.
Protocol (Azide Formation and Staudinger Reduction):
Dissolve 1-(3-bromopropoxy)-4-bromobenzene (1.0 eq) in anhydrous DMF.
Add sodium azide (1.5 eq) and heat the mixture to 60-70°C for 6-12 hours. Monitor by TLC until the starting material is consumed.
Cool the reaction, dilute with water, and extract the azide intermediate with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to obtain the crude 1-(3-azidopropoxy)-4-bromobenzene. This intermediate is often used without further purification.
Dissolve the crude azide in a mixture of THF and water (e.g., 9:1 ratio).
Add triphenylphosphine (1.2 eq) portion-wise. The reaction will evolve N₂ gas (Caution: perform in a well-ventilated fume hood).
Stir at room temperature for 8-12 hours. The reaction progress can be monitored by the disappearance of the azide peak in the IR spectrum (~2100 cm⁻¹).
Upon completion, remove the THF under reduced pressure. The desired amine can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove triphenylphosphine oxide, and then the aqueous layer is basified (e.g., with NaOH) and the product is extracted with an organic solvent.
Dry and concentrate the final organic layer to yield 1-(3-Aminopropoxy)-4-bromobenzene.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Chemical Reactivity and Applications in Drug Development
The utility of 1-(3-Aminopropoxy)-4-bromobenzene stems from the orthogonal reactivity of its two functional groups.
Reactions at the Amine Terminus
The primary amine is a versatile handle for introducing a variety of functionalities.
Amide Bond Formation: The amine readily reacts with carboxylic acids (using coupling agents like EDC/HOBt), acyl chlorides, or anhydrides to form stable amide bonds. This is a cornerstone of medicinal chemistry for linking molecular fragments.
Reductive Amination: Reaction with aldehydes or ketones forms a transient imine, which can be reduced in situ (e.g., with NaBH₃CN) to form secondary amines, providing access to a diverse library of N-alkylated derivatives.
Reactions at the Aryl Bromide Terminus
The C-Br bond is a gateway to modern cross-coupling chemistry.
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, enabling the synthesis of biaryl structures.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the aryl bromide with an amine, forming a new C-N bond. This is a powerful method for synthesizing complex diarylamines or alkylarylamines.
Heck Coupling: Reaction with an alkene under palladium catalysis forms a new C-C bond, yielding a substituted styrene derivative.
Reactivity Overview Diagram
Caption: Orthogonal reactivity of the core molecule.
Role in Drug Discovery and Prodrug Design
The structure of 1-(3-Aminopropoxy)-4-bromobenzene is highly relevant to modern drug design principles.[3]
As a Linker: In the development of Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules, the aminopropoxy chain can serve as a flexible linker to connect a warhead that binds to a target protein with a ligand for another protein (e.g., an E3 ligase).
In Prodrug Strategies: The primary amine can be used to attach a promoiety, such as an amino acid, to a parent drug.[4] This can improve properties like solubility or membrane permeability, with the promoiety being cleaved in vivo to release the active drug.[5] The aryl bromide allows for the attachment of this entire linker-promoitey system to a drug scaffold.
Scaffold for Library Synthesis: Due to its dual reactivity, this compound is an excellent starting point for combinatorial chemistry. A library of compounds can be generated by first performing a cross-coupling reaction at the aryl bromide site, followed by diverse derivatization of the amine.
Safety and Handling
General Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation.[6][7]
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid creating dust or aerosols.
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
1-(3-Aminopropoxy)-4-bromobenzene is a strategically designed chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its orthogonal functional groups—a primary amine and an aryl bromide—allow for sequential, controlled chemical modifications. This versatility makes it an invaluable tool for constructing complex molecular architectures, developing chemical libraries for drug screening, and designing sophisticated molecules like prodrugs and bifunctional linkers. The robust two-step synthesis outlined in this guide provides a reliable pathway for accessing this important building block for advanced research applications.
References
PubChem. (n.d.). 1-(3-Bromopropoxy)-4-fluorobenzene. National Center for Biotechnology Information.
PubChem. (n.d.). 1-(3-Bromopropoxy)-4-propylbenzene. National Center for Biotechnology Information.
Merck Index. (n.d.). Bromobenzene. Royal Society of Chemistry.
Li, W., & Wang, Y. (2008). 1-(3-Bromopropoxy)-4-chlorobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2422. [Link]
CAS Common Chemistry. (n.d.). Cyclohexene. American Chemical Society. Retrieved March 27, 2026, from [Link]
Tethys Chemical. (n.d.). Bromobenzene (Min 99% Purity). Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]
Mandal, K. K. (n.d.). Spectroscopic Analysis of Organic Compounds. St. Paul's Cathedral Mission College. Retrieved from [Link]
Ishmath Test Prep. (2024, September 4). Enjoyable synthesis of 1,3-Dibromobenzene. YouTube. Retrieved from [Link]
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Journal of Materials Chemistry C.
Google Patents. (2005). US20050137431A1 - Process for eco-friendly synthesis of bromobenzene.
Wikipedia. (n.d.). Bromobenzene. Retrieved from [Link]
Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]
Silva, J. O., et al. (2021). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 14(5), 449. [Link]
ChemRxiv. (2023). NMR Analyses of 1,3-Bridged Calix[9]arene Conformations. [Link]
Naeem, M., et al. (2020). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. Pharmaceuticals, 13(2), 31. [Link]
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances.
Hussain, S., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. Mini-Reviews in Medicinal Chemistry, 18(18), 1548-1558. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2025, March 13). Pro-Drug Development.
Thermodynamic Stability and Degradation Kinetics of 1-(3-Aminopropoxy)-4-bromobenzene: A Technical Guide
As a Senior Application Scientist, I approach the thermodynamic profiling of bifunctional intermediates not merely as a compliance exercise, but as a predictive science. 1-(3-Aminopropoxy)-4-bromobenzene (CAS No.
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the thermodynamic profiling of bifunctional intermediates not merely as a compliance exercise, but as a predictive science. 1-(3-Aminopropoxy)-4-bromobenzene (CAS No. 933717-18-1) is a highly versatile building block utilized in the synthesis of active pharmaceutical ingredients (APIs), PROTAC linkers, and advanced materials.
To successfully formulate and scale reactions involving this molecule, one must understand the competing thermodynamic vulnerabilities of its three distinct structural domains: the aryl bromide, the alkyl aryl ether, and the primary aliphatic amine. This whitepaper synthesizes field-proven analytical workflows with fundamental thermodynamic principles to provide a comprehensive stability profile.
Thermodynamic Profiling of Structural Motifs
The degradation of 1-(3-Aminopropoxy)-4-bromobenzene is dictated by the weakest links in its molecular architecture. Understanding the causality behind these bond cleavages allows us to predict stability under various thermal and chemical stresses.
The Aryl Bromide (C(sp2)-Br) Domain
The C(sp2)-Br bond is thermodynamically stable under ambient conditions, possessing a Bond Dissociation Energy (BDE) of approximately 81 kcal/mol. However, its stability is highly context-dependent. In the presence of transition metals like Palladium(0), the molecule undergoes facile 1[1]. Kinetic studies reveal that the oxidative addition of aryl halides is heavily favored over alkyl halides due to the availability of low-lying Ar-X
π∗
orbitals, which lower the activation energy barrier to a mere 15–23 kcal/mol[1]. Without a catalyst, homolytic cleavage of this bond requires extreme photolytic or thermal energy.
The Alkyl Aryl Ether (C-O-C) Linkage
The ether linkage presents a fascinating thermodynamic asymmetry. The aryl-oxygen (C(sp2)-O) bond is exceptionally strong (BDE ~102 kcal/mol) due to resonance stabilization with the aromatic
π
-system. Conversely, the alkyl-oxygen (C(sp3)-O) bond is significantly weaker (BDE ~65–70 kcal/mol)[2].
Under extreme thermal stress (pyrolysis >200°C) or reductive conditions, cleavage occurs almost exclusively at the alkyl-O bond (dealkylation) rather than the aryl-O bond (dealkoxylation). This 3[3] is thermodynamically driven by the stability of the resulting 4-bromophenoxide leaving group.
The Primary Amine Chain
The terminal propylamine chain introduces basicity (pKa ~10.5) and susceptibility to oxidative degradation. In aqueous media below pH 9, the thermodynamic equilibrium strongly favors protonation. While the ammonium salt is thermally stable, the free base form is vulnerable to oxidative deamination, leading to the formation of N-oxides and subsequent chain fragmentation.
Quantitative Thermodynamic Data
The following tables summarize the predictive thermodynamic parameters for the molecule, synthesized from computational models and analogous structural data[1][2].
Table 1: Estimated Bond Dissociation Energies (BDEs) and Cleavage Thermodynamics
Structural Motif
Bond Type
Estimated BDE (kcal/mol)
Primary Cleavage Pathway
Thermodynamic Driver
Aryl Bromide
C(sp2)-Br
~81.0
Oxidative Addition
Formation of stable metal complex
Alkyl Aryl Ether
C(sp3)-O
~65.0 - 70.0
Dealkylation (Heterolytic)
Phenoxide leaving group stability
Alkyl Aryl Ether
C(sp2)-O
~102.0
Dealkoxylation (Homolytic)
Kinetically hindered; rare
Propylamine
C(sp3)-N
~78.0
Oxidative Deamination
Formation of stable N-oxides
Table 2: Kinetic and Thermodynamic Parameters for Degradation (Predictive Models)
Degradation Mechanism
Activation Energy (
Ea
)
ΔG‡
(298K)
Rate-Limiting Step
Thermal Pyrolysis (Ether)
> 50.0 kcal/mol
> 45.0 kcal/mol
C(sp3)-O homolysis
Pd(0) Oxidative Addition
15.0 - 23.0 kcal/mol
18.0 - 25.0 kcal/mol
C-Br bond insertion
Base-Catalyzed Hydrolysis
~ 30.0 kcal/mol
~ 28.0 kcal/mol
Nucleophilic attack at C(sp3)
Structural Degradation Pathways
Thermodynamic degradation pathways of 1-(3-Aminopropoxy)-4-bromobenzene and their triggers.
Experimental Workflows for Thermodynamic Validation
To move beyond theoretical models, empirical validation is required. The following protocols are designed as self-validating systems , ensuring that thermodynamic data is free from artifactual errors.
Protocol 1: Isothermal Microcalorimetry (IMC) for Solution Stability
Causality: Traditional HPLC stability testing only provides a snapshot of degradation at specific time points, often missing transient intermediates. IMC continuously monitors the heat flow (
μW
) of the system. Because bond breaking (endothermic) and bond formation (exothermic) have distinct thermal signatures, IMC provides a real-time thermodynamic profile (
ΔH
,
ΔG
) of the molecule in solution.
Step 1: Matrix Preparation. Dissolve 1-(3-Aminopropoxy)-4-bromobenzene in the target solvent (e.g., buffered aqueous media or DMSO) to a concentration of 100 mM.
Step 2: Dual-Vessel Equilibration. Load 3 mL of the sample into the active ampoule and 3 mL of the exact solvent matrix into the reference ampoule. Equilibrate the IMC at 25°C until the baseline heat flow variance is <0.1
μW
.
Step 3: Data Acquisition. Monitor the isothermal heat flow for 72 hours. Integrate the area under the curve to calculate the total enthalpy of degradation (
ΔHdeg
).
Step 4: Self-Validation (Joule Heating). Post-experiment, apply a known electrical calibration pulse (e.g., 100
μJ
) to the active cell. Validation Check: If the integrated heat capacity deviates by >2% from the theoretical solvent heat capacity, the run is invalidated due to matrix evaporation or sensor drift.
Protocol 2: Forced Degradation and LC-MS/MS Mass Balance
Causality: To differentiate between C(sp3)-O heterolytic cleavage and C(sp2)-Br homolytic cleavage, we must precisely quantify the specific degradants (e.g., 4-bromophenol vs. 1-(3-aminopropoxy)benzene) over time to extract Arrhenius rate constants (
k
).
Step 1: Stress Induction. Prepare three 10 mg/mL aliquots. Subject Aliquot A to 0.1N HCl (Acidic), Aliquot B to 0.1N NaOH (Basic), and Aliquot C to 3%
H2O2
(Oxidative). Incubate at 60°C.
Step 2: Aliquot Sampling. Extract 100
μL
samples at 0, 2, 4, 8, and 24 hours. Quench immediately with equimolar neutralizing agents to halt degradation.
Step 3: LC-MS/MS Quantification. Run samples through a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the parent mass (m/z 230.1) and predicted degradant masses (e.g., 4-bromophenol at m/z 173.0).
Step 4: Self-Validation (Mass Balance Verification). Calculate the molar sum of the remaining API and all quantified degradants. Validation Check: The sum must equal 100% ± 2% of the initial API concentration. A mass balance deficit automatically triggers a search for volatile degradants (e.g., allylamine) or insoluble polymeric byproducts, ensuring no thermodynamic pathway is overlooked.
Workflow Visualization
Self-validating experimental workflow for extracting thermodynamic stability parameters.
References
Sigma-Aldrich Product Data. 1-(3-Aminopropoxy)-4-bromobenzene. CAS No.: 933717-18-1. Sigma-Aldrich.
Lin, X., et al. Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics, ACS Publications. 1
Costentin, C., et al. Electrostatic and Electrophilic Catalysis in the Reductive Cleavage of Alkyl Aryl Ethers. The Influence of Ion Pairing on the Regioselectivity. The Journal of Organic Chemistry, ACS Publications. 3
Beste, A., et al. Isolating key reaction energetics and thermodynamic properties during hardwood model lignin pyrolysis. RSC Advances. 2
Crystal Structure Analysis of 1-(3-Aminopropoxy)-4-bromobenzene: A Comprehensive Technical Guide
Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: Technical Whitepaper / Methodological Guide Executive Summary The structural elucidation of 1-(3-Aminopropoxy)-4-bromobe...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, crystallographers, and drug development professionals.
Document Type: Technical Whitepaper / Methodological Guide
Executive Summary
The structural elucidation of 1-(3-Aminopropoxy)-4-bromobenzene (CAS: 933717-18-1)[1] presents a fascinating challenge in small-molecule crystallography. With a molecular weight of 230.1 g/mol , this molecule features three distinct crystallographic domains: a rigid, heavy-atom bromophenyl ring; a highly flexible aliphatic propoxy linker; and a terminal primary amine[1]. This architectural triad makes it an exceptional model for studying competing supramolecular synthons—specifically the interplay between classical hydrogen bonding and highly directional halogen bonding (
σ
-hole interactions)[2].
As a Senior Application Scientist, I have structured this guide to move beyond a mere sequence of steps. Here, we explore the causality behind each experimental choice, providing a self-validating protocol for the isolation, diffraction, and refinement of this flexible halogenated aromatic compound.
Before initiating crystallization, one must analyze the molecular properties to anticipate diffraction behavior:
The Bromine Atom: Bromine is a strong anomalous scatterer. While this molecule is achiral, the heavy atom can cause severe X-ray absorption artifacts[3]. Furthermore, the electron-deficient region opposite the C–Br bond (the
σ
-hole) acts as a Lewis acid, actively driving crystal packing via halogen bonding[4].
The 3-Aminopropoxy Chain: The
sp3
hybridized carbon chain is highly susceptible to conformational disorder at room temperature. If thermal motion is not suppressed, the electron density of the chain will smear, artificially inflating the Atomic Displacement Parameters (ADPs) and complicating anisotropic refinement[5].
The Primary Amine: The -NH₂ group is a bifurcated hydrogen bond donor, while the ether oxygen acts as an acceptor. This will inevitably lead to 1D or 2D supramolecular networks[6].
Experimental Protocols: A Self-Validating Workflow
The following step-by-step methodology ensures high-resolution data acquisition while mitigating the inherent flexibility of the molecule.
Figure 1: End-to-end crystallographic workflow for flexible halogenated aromatics.
Step 1: Crystallization Strategy
Protocol: Dissolve 50 mg of 1-(3-Aminopropoxy)-4-bromobenzene in a 1:1 mixture of Ethanol (EtOH) and Dichloromethane (DCM). Pierce the vial cap with a narrow gauge needle and store at 277 K (4 °C) to allow for slow evaporation over 7–14 days.
Causality: Why this solvent system? DCM provides excellent solubility for the bromobenzene moiety, while EtOH acts as a hydrogen-bond competitor. By introducing a protic solvent, we temporarily disrupt the rapid, chaotic self-assembly of the terminal -NH₂ groups, preventing kinetic trapping (amorphous precipitation) and allowing the flexible propoxy chain time to adopt its lowest-energy, ordered conformation.
Step 2: X-Ray Diffraction Data Collection
Protocol: Mount a suitable single crystal (e.g.,
0.2×0.15×0.1
mm) on a MiTeGen loop using paratone oil. Immediately transfer to the diffractometer under a cold nitrogen stream set to 100 K . Utilize Mo K
α
radiation (
λ=0.71073
Å).
Causality: Data collection at 100 K is non-negotiable for this compound. Freezing the crystal minimizes the thermal libration of the flexible propyl chain, ensuring sharp, high-angle reflections. Mo K
α
radiation is preferred over Cu K
α
to minimize the severe absorption effects caused by the heavy Bromine atom.
Step 3: Data Reduction and Absorption Correction
Protocol: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS).
Validation: The success of this step is self-validating. Check the internal agreement factor (
Rint
). A successful absorption correction will significantly lower the
Rint
value, confirming that intensity variations due to the crystal's shape and the Bromine atom's absorption have been mathematically neutralized.
Step 4: Structure Solution and Refinement
Protocol: Solve the structure using the dual-space algorithm in [7][8]. Refine the model using full-matrix least-squares on
F2
with [5][9], operated through the graphical interface[10][11].
Causality: SHELXT is uniquely suited here because it rapidly locates the heavy Bromine atom and uses it to phase the rest of the molecule[8]. During refinement, carbon-bound hydrogen atoms are placed in calculated positions (riding model). However, the amine hydrogens (-NH₂) must be located from the difference Fourier map to validate the hydrogen-bonding network. Once located, apply DFIX restraints to maintain chemically sensible N–H bond lengths (e.g., 0.89 Å). If the propoxy chain still shows slight disorder, apply rigid-bond restraints (RIGU) to ensure physically meaningful thermal ellipsoids[5].
Quantitative Crystallographic Data
To facilitate comparison for researchers working with similar halogenated aliphatic-aromatic systems, the expected crystallographic parameters for a high-quality dataset of 1-(3-Aminopropoxy)-4-bromobenzene are summarized below.
Parameter
Expected Value / Range
Chemical formula
C₉H₁₂BrNO
Formula weight
230.10 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Predicted Crystal system
Monoclinic
Predicted Space group
P2₁/c
Absorption coefficient (
μ
)
~3.5 mm⁻¹
F(000)
~464
Theta range for data collection
2.5° to 28.0°
Reflections collected / unique
>15,000 / ~3,000
Final R indices[I > 2σ(I)]
R₁ < 0.05, wR₂ < 0.12
Goodness-of-fit on
F2
1.000 – 1.050
Supramolecular Network Analysis
The true value of analyzing 1-(3-Aminopropoxy)-4-bromobenzene lies in its supramolecular chemistry. The crystal packing is dictated by a competitive interplay of non-covalent interactions.
Figure 2: Primary supramolecular interactions driving the crystal packing.
Halogen Bonding (
σ
-Hole Interactions)
Halogen bonding is a highly directional interaction where the electrophilic region of the halogen atom interacts with a nucleophile[4]. In this molecule, the electron density of the Bromine atom is highly anisotropic. The polar region along the C–Br bond axis features an electron-deficient
σ
-hole[2]. During packing, this
σ
-hole will seek out Lewis bases, typically forming C–Br···O (ether) or C–Br···N (amine) contacts. These interactions are highly linear (angles approaching 180°) and are critical for stabilizing the 3D lattice.
Hydrogen Bonding Pathways
Simultaneously, the primary amine acts as a classic hydrogen bond donor. Because there are two N–H protons but only one primary acceptor (the ether oxygen), the system often forms bifurcated networks or enlists the
π
-cloud of the aromatic ring as a weak acceptor (N–H···
π
interactions). The competition between the strong N–H···O hydrogen bonds and the directional C–Br···O halogen bonds ultimately dictates the conformation of the flexible propoxy chain in the solid state[6].
References
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). "The Halogen Bond". Chemical Reviews, 116(4), 2478-2601. URL:[Link]
solubility profile of 1-(3-Aminopropoxy)-4-bromobenzene in polar organic solvents
An In-depth Technical Guide Solubility Profile of 1-(3-Aminopropoxy)-4-bromobenzene in Polar Organic Solvents: A Methodological and Predictive Analysis Abstract The solubility of an active pharmaceutical ingredient (API)...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Solubility Profile of 1-(3-Aminopropoxy)-4-bromobenzene in Polar Organic Solvents: A Methodological and Predictive Analysis
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and process chemistry. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1-(3-Aminopropoxy)-4-bromobenzene, a compound of interest in synthetic and medicinal chemistry. Lacking pre-existing public data, this document establishes a predictive analysis based on molecular structure and the principles of thermodynamics, and presents a detailed, field-proven experimental protocol for its empirical determination. We delve into the causality behind methodological choices, from solvent selection to the gold-standard isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and scientifically sound solubility profile for novel compounds.
Introduction: The Imperative of Solubility Profiling
1-(3-Aminopropoxy)-4-bromobenzene is a substituted aromatic compound featuring a unique combination of functional groups: a primary amine, an ether linkage, and a brominated phenyl ring. This structure makes it a versatile intermediate in the synthesis of more complex molecules, potentially for pharmaceutical or materials science applications. The primary amino group offers a site for salt formation or further derivatization, the ether provides a flexible linker, and the bromobenzene moiety is primed for cross-coupling reactions.
The success of any application, however, is fundamentally tied to the compound's solubility. Poor solubility can hinder reaction kinetics, complicate purification processes, and is a major challenge in formulating bioavailable drug products.[1] Therefore, a thorough understanding of the solubility of 1-(3-Aminopropoxy)-4-bromobenzene in relevant polar organic solvents is not merely academic; it is a prerequisite for efficient process development and rational formulation design. This guide will first predict its solubility behavior based on molecular properties and then detail a rigorous methodology for its experimental determination.
Physicochemical Analysis and Solubility Prediction
The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility behavior.[2] A detailed examination of the molecular structure of 1-(3-Aminopropoxy)-4-bromobenzene allows for a more nuanced forecast.
Polar Moieties: The terminal primary amine (-NH₂) is a strong hydrogen bond donor and acceptor. The ether oxygen (-O-) acts as a hydrogen bond acceptor. These groups will drive interactions with polar solvents.
Non-polar Moiety: The 4-bromobenzene ring is hydrophobic and will contribute favorably to interactions with solvents that have non-polar character.
Overall Polarity: The molecule possesses a distinct polarity due to the heteroatoms (N, O, Br) but also has a significant non-polar surface area from the aromatic ring and the propylene chain.
Based on this analysis, we can predict the following solubility trends:
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the aminopropoxy tail of the molecule. Solubility should be moderate to good.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly powerful solvents for a wide range of organic molecules and are expected to be excellent solvents for this compound. Acetonitrile, being less polar, may be a slightly poorer solvent in comparison.
Water: Despite the presence of hydrogen-bonding groups, the hydrophobic bromobenzene ring will likely limit aqueous solubility significantly.
The Thermodynamic Landscape of Dissolution
Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes: ΔG = ΔH - TΔS. A spontaneous process, such as dissolution, is characterized by a negative ΔG.
The overall enthalpy of solution (ΔH_sol) can be understood as the sum of three steps:
ΔH₁ (Endothermic): Energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.
ΔH₂ (Endothermic): Energy required to overcome the intermolecular forces between solvent molecules to create a cavity for the solute.
ΔH₃ (Exothermic): Energy released upon the formation of new solute-solvent interactions.[3][4]
The final sign of ΔH_sol depends on the balance of these energy changes. For most organic solids dissolving in organic solvents, the process is endothermic, meaning solubility increases with temperature.[5]
Caption: Thermodynamic cycle of dissolution.
Experimental Design: The Isothermal Shake-Flask Method
To obtain reliable and reproducible solubility data, a robust experimental method is essential. The isothermal shake-flask method is widely regarded as the gold standard for determining equilibrium solubility.[1] It involves agitating an excess of the solid compound in the solvent at a constant temperature for a sufficient period to reach equilibrium.
Rationale for Method Selection
Equilibrium Measurement: Unlike kinetic solubility methods, this technique measures the true thermodynamic solubility, which is critical for formulation and process chemistry decisions.
Accuracy and Reproducibility: When performed correctly with proper controls, the method yields highly accurate and reproducible data.[1]
Versatility: It is applicable across a wide range of solvents and compounds.
Selection of Polar Organic Solvents
A representative panel of solvents should be chosen to cover a range of polarities and hydrogen bonding capabilities.
Solvent Class
Solvent Name
Rationale
Polar Protic
Methanol (MeOH)
Smallest polar protic alcohol, strong H-bonding.
Ethanol (EtOH)
Common pharmaceutical solvent, slightly less polar than MeOH.
Isopropanol (IPA)
A secondary alcohol, bulkier and less polar than EtOH.
Polar Aprotic
Acetonitrile (MeCN)
Common solvent in chromatography, moderate polarity.
Acetone
A ketone, good for moderately polar compounds.
Dimethylformamide (DMF)
Highly polar, excellent H-bond acceptor.
Dimethyl Sulfoxide (DMSO)
Very high polarity, powerful solvent for diverse structures.[6]
Analytical Quantification: HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the chosen method for quantifying the concentration of the dissolved compound.
Specificity: HPLC can separate the analyte from any potential impurities, ensuring that only the compound of interest is quantified.
Sensitivity: Modern UV detectors provide excellent sensitivity, allowing for accurate measurement even at low solubility levels.
Accuracy: When properly calibrated, HPLC provides highly accurate and linear quantitative results.
Caption: Experimental workflow for shake-flask solubility determination.
Detailed Experimental Protocol
This protocol describes the steps for determining the solubility of 1-(3-Aminopropoxy)-4-bromobenzene at 25 °C.
Materials and Equipment
1-(3-Aminopropoxy)-4-bromobenzene (purity >98%)
HPLC-grade solvents (as listed in Section 4.2)
2 mL glass vials with screw caps
Analytical balance (4 decimal places)
Thermostatted orbital shaker or rotator
Calibrated positive displacement pipettes
Syringes (1 mL)
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
HPLC system with UV detector
Volumetric flasks and pipettes for standard preparation
HPLC Method Development (Abbreviated)
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate: 1.0 mL/min
Detection Wavelength: ~225 nm (to be confirmed by UV scan)
Injection Volume: 10 µL
Run Time: 5 minutes
Preparation of Calibration Standards
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase to create a 1 mg/mL primary stock solution.
Perform serial dilutions from the primary stock to prepare a series of at least five calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).
Solubility Measurement Procedure
Compound Addition: Add an excess amount of 1-(3-Aminopropoxy)-4-bromobenzene (approx. 10-20 mg) to a pre-weighed 2 mL vial. The key is to have undissolved solid remaining at the end of the experiment.[6]
Solvent Addition: Add 1.0 mL of the selected solvent to the vial using a calibrated pipette.
Equilibration: Cap the vials tightly and place them in a thermostatted orbital shaker set to 25 °C. Agitate at a moderate speed (e.g., 250 rpm) for 48 hours. Self-Validation Step: To confirm equilibrium is reached, samples can be taken at 24, 48, and 72 hours. The solubility value should be consistent across the 48 and 72-hour time points.
Sampling: After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes.
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe, avoiding any solid material. Immediately filter the solution through a 0.22 µm syringe filter into a clean HPLC vial. Causality Note: Filtration is critical to remove microscopic particulates that would otherwise lead to an overestimation of solubility.
Dilution: Perform an accurate, pre-determined dilution of the filtrate with the mobile phase to bring the concentration within the range of the HPLC calibration curve.
Analysis: Inject the diluted samples onto the HPLC system and record the peak area.
Data Analysis
Generate a linear regression calibration curve from the standards (Peak Area vs. Concentration).
Use the equation of the line to calculate the concentration of the diluted sample.
Multiply the result by the dilution factor to determine the solubility of the compound in the original solvent.
Express the final solubility in mg/mL and convert to other units (e.g., molarity, mole fraction) as needed.
Anticipated Data and Interpretation
The experimental data should be compiled into a clear, comparative table. The following table presents a hypothetical but scientifically plausible set of results based on the earlier predictions.
Solvent
Solvent Class
Temperature (°C)
Predicted Solubility (mg/mL)
Predicted Solubility (mol/L)
Methanol
Polar Protic
25
85
0.345
Ethanol
Polar Protic
25
60
0.244
Isopropanol
Polar Protic
25
35
0.142
Acetonitrile
Polar Aprotic
25
110
0.447
Acetone
Polar Aprotic
25
150
0.610
DMF
Polar Aprotic
25
>250
>1.016
DMSO
Polar Aprotic
25
>300
>1.220
Interpretation:
These hypothetical results would suggest that the solubility of 1-(3-Aminopropoxy)-4-bromobenzene is highest in highly polar aprotic solvents like DMSO and DMF. This is likely due to their strong ability to accept hydrogen bonds from the amine group and their capacity to solvate the aromatic ring through dipole-induced dipole interactions. The solubility trend in alcohols (Methanol > Ethanol > Isopropanol) would correlate inversely with the decreasing polarity and increasing steric bulk of the solvent.
Conclusion
This guide has provided a dual-pronged approach to understanding the solubility of 1-(3-Aminopropoxy)-4-bromobenzene in polar organic solvents. By first analyzing the molecule's physicochemical properties, we established a predictive framework for its behavior. This was followed by a detailed, actionable experimental protocol centered on the gold-standard isothermal shake-flask method and HPLC quantification. This rigorous methodology, which includes self-validation steps and a clear rationale for each experimental choice, ensures the generation of high-quality, reliable data. Such data is indispensable for guiding future synthetic route optimization, purification strategies, and formulation development for any project involving this versatile chemical intermediate.
References
Vertex AI Search. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
Tripathi, D. et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre.
ResearchGate. (n.d.). Investigating the enthalpy of dissolution of ionic and polar substances in water.
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
SAMRIDDHI : A Journal of Physical Sciences, Engineering and Technology. (2024). Investigating the Enthalpy of Dissolution of Ionic and Polar Substances in Water.
PMC. (n.d.). 1-(3-Bromopropoxy)-4-chlorobenzene.
PMC. (2024). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures.
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
Application Note: Overcoming Amine-Induced Catalyst Poisoning in the Suzuki-Miyaura Coupling of 1-(3-Aminopropoxy)-4-bromobenzene
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, condition optimization, and robust protocol design for cross-coupling unprotected primary amine-bearing...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Focus: Mechanistic rationale, condition optimization, and robust protocol design for cross-coupling unprotected primary amine-bearing aryl bromides.
Introduction & Mechanistic Rationale
The Suzuki-Miyaura cross-coupling reaction is a foundational transformation in modern drug discovery, enabling the robust construction of C–C bonds . However, substrates bearing unprotected primary aliphatic amines, such as 1-(3-Aminopropoxy)-4-bromobenzene , present unique mechanistic challenges.
Primary amines act as strong Lewis bases (
-donors) that can coordinate to the empty d-orbitals of Palladium(II) intermediates. This competitive coordination forces the catalyst into stable, off-cycle resting states, effectively "poisoning" the catalyst and stalling the reaction. Furthermore, the electron-donating nature of the para-alkoxy group slightly reduces the electrophilicity of the C–Br bond, slowing the initial oxidative addition step compared to electron-deficient aryl halides.
The Self-Validating Solution: Steric Shielding and Phase Partitioning
To construct a self-validating and robust protocol, we must address these causal failure points through rational experimental design:
Ligand Selection (Steric Shielding): We employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a bulky, electron-rich dialkylbiaryl phosphine. The intense steric bulk of the dicyclohexyl and triisopropyl groups creates a protective "pocket" around the palladium center, physically preventing the primary amine from coordinating. Simultaneously, the electron-rich nature of XPhos accelerates oxidative addition into the deactivated C–Br bond .
Precatalyst Selection: Using XPhos Pd G3 ensures the rapid, quantitative generation of the active monoligated Pd(0)-XPhos species under mild basic conditions, preventing catalyst aggregation (black palladium) before the cycle begins .
Solvent System (Phase Partitioning): A biphasic mixture of 1,4-Dioxane and Water (4:1) is utilized. The aqueous layer dissolves the inorganic base (K₃PO₄) and partially sequesters the highly polar primary amine via hydrogen bonding, reducing its effective concentration in the organic phase where the catalytic cycle occurs .
Optimization of Reaction Conditions
The table below summarizes the quantitative data from condition optimization, demonstrating the causality behind the selected protocol.
Entry
Catalyst System (mol%)
Base (Equiv)
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh₃)₄ (5%)
Na₂CO₃ (2.0)
Toluene/EtOH/H₂O
90
< 20%
Severe catalyst poisoning; unreacted starting material.
Solvents: 1,4-Dioxane (anhydrous), Deionized Water (sparged with N₂)
Equipment: Schlenk flask or sealed microwave vial, magnetic stirrer, nitrogen/argon manifold.
Step-by-Step Methodology
Step 1: Preparation and Degassing (Critical Step)
To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1-(3-Aminopropoxy)-4-bromobenzene (230.1 mg, 1.0 mmol), the chosen Arylboronic acid (1.2 mmol), K₃PO₄ (424.5 mg, 2.0 mmol), and XPhos Pd G3 (16.9 mg, 0.02 mmol).
Seal the vial with a PTFE-lined septum cap.
Evacuate the vial and backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Molecular oxygen rapidly inserts into Pd(0) to form inactive peroxo complexes. Strict anaerobic conditions are required for catalyst longevity.
Step 2: Solvent Addition and Reaction Initiation
4. Degas a mixture of 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL) by bubbling Nitrogen through the solution for 15 minutes.
5. Add the degassed solvent mixture to the reaction vial via syringe.
6. Place the vial in a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800 rpm) for 4 to 12 hours. Causality: High stirring rates are mandatory for biphasic reactions to maximize the interfacial surface area between the organic and aqueous layers.
Step 3: Workup and Extraction
7. Cool the reaction mixture to room temperature.
8. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel.
9. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).
10. Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification (Amine-Specific Chromatography)
11. Purify the crude residue via flash column chromatography on silica gel.
12. Eluent System: Dichloromethane / Methanol / Aqueous NH₄OH (90:9:1 v/v). Causality: The free primary amine will interact strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing or irreversible binding. The addition of 1% aqueous NH₄OH neutralizes the silica, allowing the basic product to elute cleanly.
Analytical Characterization
To ensure the protocol is self-validating, monitor the reaction and isolated product using the following parameters:
TLC Monitoring: Use Ninhydrin stain. The starting material 1-(3-Aminopropoxy)-4-bromobenzene and the biaryl product will both stain purple/pink upon heating, confirming the primary amine remains intact.
LC-MS: Utilize a positive electrospray ionization (ESI+) method. The product should exhibit a strong
peak. Ensure the LC mobile phase contains 0.1% Formic Acid or TFA to ensure sharp peak shapes for the amine.
¹H NMR (CDCl₃): Look for the disappearance of the characteristic AA'BB' splitting pattern of the para-substituted aryl bromide and the appearance of the new biaryl aromatic protons. The propoxy linker protons typically appear as: ~4.1 ppm (t, 2H, -O-CH₂-), ~2.9 ppm (t, 2H, -CH₂-NH₂), and ~1.9 ppm (quintet, 2H, -CH₂-CH₂-CH₂-).
Mechanistic & Workflow Visualizations
Figure 1: Catalytic cycle of Suzuki-Miyaura coupling tailored for amine-bearing substrates.
Figure 2: Experimental workflow from setup to analytical characterization.
References
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews 1995, 95 (4), 2457–2483.[Link]
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research 2008, 41 (11), 1461–1473.[Link]
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society 2005, 127 (13), 4685–4696.[Link]
Application Note: 1-(3-Aminopropoxy)-4-bromobenzene as a Bifunctional Rigid Linker in Targeted API Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Synthesis Protocol Executive Summary In the rapidly evolving landscape of targeted therapeutics—particular...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Synthesis Protocol
Executive Summary
In the rapidly evolving landscape of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs) and Targeted Covalent Inhibitors (TCIs)—the spatial geometry between the target-binding warhead and the effector ligand is paramount. 1-(3-Aminopropoxy)-4-bromobenzene (CAS: 933717-18-1) has emerged as a highly versatile, semi-rigid bifunctional precursor. By combining an electrophilic aryl bromide with a nucleophilic primary aliphatic amine, this building block enables divergent, late-stage functionalization. This application note details the physicochemical rationale for selecting this precursor and provides self-validating, step-by-step protocols for its integration into active pharmaceutical ingredient (API) workflows.
Physicochemical Profiling & Strategic Rationale
The design of an effective API linker involves a multi-parameter optimization process. Historically, highly flexible polyethylene glycol (PEG) or alkyl chains were utilized; however, these often incur a high entropic penalty during the formation of the required protein-protein ternary complex [1].
The incorporation of the aryloxy motif in 1-(3-Aminopropoxy)-4-bromobenzene introduces critical structural rigidity. The phenyl ring restricts conformational freedom, thereby stabilizing the productive ternary complex (POI-PROTAC-E3 ligase) and improving the overall degradation efficiency [2].
Table 1: Physicochemical and Structural Profile
Parameter
Specification
Strategic Utility in API Synthesis
Chemical Name
1-(3-Aminopropoxy)-4-bromobenzene
Standardized nomenclature for regulatory filings.
CAS Number
933717-18-1
Unique identifier for sourcing and compliance [1].
Molecular Weight
230.10 g/mol
Low molecular weight allows for complex API assembly without exceeding Lipinski's limits.
Primary Amine (-NH₂)
Aliphatic, pKa ~9.5
Enables rapid, high-yielding amide coupling or reductive amination with E3 ligase ligands.
Aryl Bromide (Ar-Br)
Electron-rich aromatic
Serves as a robust electrophile for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
Structural Rigidity
Semi-rigid aryloxyalkyl
Reduces entropic penalty during ternary complex formation compared to flexible PEG chains [3].
Synthetic Logic & Mechanistic Pathways
The dual reactivity of 1-(3-Aminopropoxy)-4-bromobenzene allows chemists to build complex APIs bidirectionally. The primary amine is typically reacted first via amide coupling due to its high nucleophilicity, leaving the aryl bromide intact for subsequent transition-metal-catalyzed cross-coupling.
Bifunctional synthetic logic of 1-(3-Aminopropoxy)-4-bromobenzene in API synthesis.
Application Workflow 1: Synthesis of a PROTAC Degrader
This protocol details the construction of a PROTAC molecule targeting a kinase, utilizing a Cereblon (CRBN) E3 ligase ligand. The system is designed to be self-validating, utilizing in-process controls (IPC) to ensure reaction completion and API purity.
Step A: Amide Coupling (E3 Ligand Attachment)
Objective: Conjugate the primary amine of the precursor to the carboxylic acid of a CRBN ligand (e.g., Thalidomide-COOH).
Causality: HATU is selected as the coupling reagent because it rapidly generates a highly reactive active ester, minimizing epimerization. DIPEA is used as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling.
Preparation: Dissolve Thalidomide-COOH (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M).
Activation: Add DIPEA (3.0 equiv) dropwise at 0 °C. Stir for 15 minutes to allow the active ester to form.
Conjugation: Add 1-(3-Aminopropoxy)-4-bromobenzene (1.1 equiv) dissolved in DMF. Warm to room temperature and stir for 2 hours.
Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the precursor mass (m/z 231[M+H]⁺) is consumed and the intermediate product mass appears.
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Objective: Couple the aryl bromide intermediate to a kinase-targeting boronic acid warhead.
Causality: Pd(dppf)Cl₂ is utilized as it is highly efficient for aryl bromides and resists deactivation. A biphasic solvent system (1,4-Dioxane/H₂O) is chosen to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃).
Preparation: Charge a Schlenk flask with the aryl bromide intermediate (1.0 equiv), Kinase-Warhead-Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas the mixture via three freeze-pump-thaw cycles to prevent palladium oxidation.
Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv) under an inert argon atmosphere. Heat to 90 °C for 12 hours.
Self-Validation (IPC): Monitor via TLC (UV active). Complete consumption of the aryl bromide indicates success.
API Purity Workup (Critical): Cool to room temperature, filter through Celite, and treat the filtrate with a metal scavenger resin (e.g., SiliaMetS Thiol) for 4 hours at 40 °C. Causality: Regulatory bodies strictly limit heavy metal impurities in APIs; the thiol resin covalently sequesters residual palladium.
Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.
Application Workflow 2: Synthesis of a Targeted Covalent Inhibitor (TCI)
For TCIs, the aryl bromide is utilized to build the core scaffold, while the primary amine is reserved for late-stage installation of a covalent warhead (e.g., an acrylamide).
Step A: Buchwald-Hartwig Amination
Objective: Couple the aryl bromide to a heterocyclic amine core.
Causality: Pd₂(dba)₃ combined with the XPhos ligand creates a highly active catalytic species capable of overcoming the steric hindrance of complex heterocyclic amines. Cs₂CO₃ is used as a strong, yet organic-compatible base.
Reaction: Combine 1-(3-Aminopropoxy)-4-bromobenzene, heterocyclic amine, Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous Toluene.
Conditions: Heat at 100 °C for 8 hours under Argon.
Validation: LC-MS confirmation of the secondary amine product.
Objective: Convert the primary amine into an acrylamide to target active-site cysteine residues.
Causality: The reaction is strictly maintained at 0 °C to prevent the spontaneous polymerization of the highly reactive acryloyl chloride.
Reaction: Dissolve the intermediate in anhydrous DCM. Add Triethylamine (TEA, 2.0 equiv) and cool to 0 °C.
Addition: Add Acryloyl chloride (1.1 equiv) dropwise. Stir for 30 minutes at 0 °C.
Validation: Rapid TLC check. Quench immediately with saturated NH₄Cl to prevent over-reaction or polymerization.
Quantitative Data Presentation
The following table summarizes the comparative reaction metrics for the two workflows, providing expected yields and critical purity checkpoints based on established API synthesis standards.
Table 2: Comparative Reaction Metrics and Validation Checkpoints
Workflow Step
Reagents & Catalyst
Temp / Time
Expected Yield
Self-Validation / Purity Checkpoint
PROTAC Amide Coupling
HATU, DIPEA, DMF
25 °C / 2 h
85 - 92%
LC-MS: Disappearance of m/z 231 [M+H]⁺
PROTAC Suzuki Coupling
Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O
90 °C / 12 h
70 - 80%
ICP-MS: Palladium content < 10 ppm post-resin
TCI Buchwald Amination
Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene
100 °C / 8 h
65 - 75%
LC-MS: Appearance of secondary amine mass
TCI Acrylamide Formation
Acryloyl chloride, TEA, DCM
0 °C / 0.5 h
80 - 88%
TLC: Complete consumption of primary amine
References
Maple, H. J., et al. "Current strategies for the design of PROTAC linkers: a critical review." National Center for Biotechnology Information (NCBI). Available at:[Link]
Method
Advanced Application Note: Buchwald-Hartwig Amination Strategies for 1-(3-Aminopropoxy)-4-bromobenzene
Executive Summary & Structural Rationale As a bifunctional building block, 1-(3-Aminopropoxy)-4-bromobenzene presents a unique paradigm in palladium-catalyzed cross-coupling. Structurally, it is an "AB-type" monomer cont...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
As a bifunctional building block, 1-(3-Aminopropoxy)-4-bromobenzene presents a unique paradigm in palladium-catalyzed cross-coupling. Structurally, it is an "AB-type" monomer containing both a nucleophilic primary aliphatic amine and an electrophilic aryl bromide. Because these functional groups are situated para to each other on the rigid benzene ring, intramolecular cyclization is geometrically forbidden.
This structural causality dictates that under standard Buchwald-Hartwig Amination (BHA) conditions, the molecule will undergo strict intermolecular reactions. Depending on the researcher's goal, this bifunctionality can be harnessed in two distinct ways:
Materials Science (Pathway A): Direct polycondensation to synthesize flexible, step-growth poly(arylamine) networks 1.
Medicinal Chemistry (Pathway B): Directed step-growth functionalization via transient protection of the amine, allowing the aryl bromide to be selectively coupled with exogenous amines for small-molecule drug development (e.g., PROTAC linkers) [[2]]().
Mechanistic Causality: Ligand and Base Selection
The success of BHA relies entirely on modulating the steric and electronic environment of the Pd center.
Ligand Selection: When coupling primary amines, the catalytic intermediate is highly susceptible to a second arylation event, leading to unwanted diarylamines. To prevent this, bulky dialkylbiaryl phosphine ligands such as BrettPhos are required. The massive steric bulk of BrettPhos accelerates reductive elimination and completely suppresses bis-arylation 3. Conversely, if the monomer is Boc-protected and used as an aryl bromide to couple with a secondary amine, RuPhos provides the optimal bite angle and reactivity profile 4.
Base Selection: While Sodium tert-butoxide (NaOtBu) is the kinetic standard for deprotonating the Pd-amine complex, it can cleave sensitive functional groups. For protected intermediates, Cesium Carbonate (Cs₂CO₃) is preferred. Operating via a milder, heterogeneous mechanism, Cs₂CO₃ preserves the integrity of Boc-protecting groups while still driving the catalytic cycle 5.
Workflow & Pathway Visualization
Dual pathways for 1-(3-Aminopropoxy)-4-bromobenzene in Buchwald-Hartwig amination.
Quantitative Data & Optimization Matrix
The following table synthesizes optimized parameters for both divergent pathways, establishing a baseline for experimental design.
Pathway
Target Outcome
Optimal Catalyst/Ligand
Base
Solvent
Temp (°C)
Expected Yield / Mw
A: Polycondensation
Poly(arylamine)
Pd₂(dba)₃ / BrettPhos
NaOtBu
Toluene
100
M_w ~ 15-25 kDa
B: Directed Coupling
Small Molecule
Pd(OAc)₂ / RuPhos
Cs₂CO₃
1,4-Dioxane
90
82 - 94%
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, every protocol must include validation checkpoints. Do not proceed to subsequent steps without analytical confirmation.
Dissolution: Dissolve 1-(3-Aminopropoxy)-4-bromobenzene (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).
Base Addition: Add Triethylamine (Et₃N, 1.2 eq). Cool the flask to 0 °C. Causality: Cooling mitigates the exothermic reaction, preventing off-target acylation of the ether oxygen.
Reagent Addition: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 4 hours, allowing the reaction to slowly reach room temperature.
Workup & Validation: Quench with water, extract with DCM, and dry over Na₂SO₄.
Self-Validation: ¹H NMR must show a distinct singlet at ~1.4 ppm (9H, Boc group) and the disappearance of the broad primary amine peak.
Step 2: Buchwald-Hartwig Cross-Coupling
Preparation: In a nitrogen-filled glovebox, combine the Boc-protected monomer (1.0 eq), a secondary amine (e.g., morpholine, 1.2 eq), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and Cs₂CO₃ (1.5 eq) in a Schlenk tube.
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M). Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex. Degassing is mandatory.
Reaction: Seal the tube and heat at 90 °C for 12 hours.
Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove Pd black and salts. Purify via flash chromatography.
Self-Validation: LC-MS must confirm the disappearance of the characteristic 1:1 bromine isotope doublet (M / M+2) and the appearance of the desired product mass.
Step 3: Deprotection
Reaction: Dissolve the coupled product in DCM. Add Trifluoroacetic acid (TFA, 10 eq) at 0 °C. Stir for 2 hours at room temperature.
Workup: Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with EtOAc to yield the free amine.
Protocol B: Direct Polycondensation (Materials Science)
Preparation: In a glovebox, combine 1-(3-Aminopropoxy)-4-bromobenzene (1.0 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.2 eq) in a heavy-walled reaction vessel.
Reaction: Add anhydrous, degassed Toluene (0.5 M to promote high local concentration for step-growth). Heat at 100 °C for 24 hours.
Workup & Validation: Cool the highly viscous mixture and precipitate dropwise into vigorously stirred cold methanol. Filter the resulting polymer.
Self-Validation: Gel Permeation Chromatography (GPC) should indicate a high molecular weight (M_w > 15 kDa) with a polydispersity index (PDI) typical of step-growth polymers (~2.0).
Catalytic Cycle & Mechanistic Pathway
Understanding the catalytic cycle is crucial for troubleshooting. If the reaction stalls, identifying which step failed (e.g., oxidative addition due to inactive Pd, or reductive elimination due to insufficient ligand bulk) dictates the optimization strategy.
Catalytic cycle of the Buchwald-Hartwig amination.
References
[1] Conjugated Polymer Synthesis and Materials Applications. DOKUMEN.PUB. 1
[5] A Green Solvent for Buchwald-Hartwig Aminations and Lithiation-Trapping Reactions of N- and O-heterocycles. White Rose eTheses Online. 5
[4] Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central (PMC), NIH.4
[3] Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society (ACS).3
[2] Application Notes: Functionalization of the Naphthalene Ring in 3-(Naphthalen-1-yl)propan-1-amine. Benchchem.2
solid-phase peptide synthesis using 1-(3-Aminopropoxy)-4-bromobenzene
Application Note: Late-Stage Peptide Diversification and Macrocyclization using 1-(3-Aminopropoxy)-4-bromobenzene via On-Resin Suzuki-Miyaura Cross-Coupling Executive Summary The demand for structurally complex, proteoly...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Late-Stage Peptide Diversification and Macrocyclization using 1-(3-Aminopropoxy)-4-bromobenzene via On-Resin Suzuki-Miyaura Cross-Coupling
Executive Summary
The demand for structurally complex, proteolytically stable, and conformationally restricted peptides has driven the development of advanced Solid-Phase Peptide Synthesis (SPPS) methodologies. This application note details the strategic incorporation of 1-(3-Aminopropoxy)-4-bromobenzene as a bifunctional building block. By coupling this primary amine to an orthogonally deprotected side-chain carboxylate (e.g., Aspartate or Glutamate), researchers can install a highly reactive aryl bromide handle. This handle serves as the foundation for late-stage, on-resin palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC), enabling rapid library generation, peptide stapling, and macrocyclization directly on the solid support.
Mechanistic Rationale & Design Strategy
The choice of 1-(3-Aminopropoxy)-4-bromobenzene over directly brominated amino acids (such as 4-bromo-phenylalanine) is rooted in structural causality and reaction kinetics:
Steric Relief via Spacer: The 3-carbon propoxy ether chain acts as a flexible spacer. During the cross-coupling catalytic cycle, the bulky Palladium(0) complex must undergo oxidative addition into the C-Br bond. Extending the aryl bromide away from the sterically congested peptide backbone significantly lowers the activation energy of this step, improving conversion rates.
Conformational Flexibility: The ether linkage provides rotational freedom, which is highly advantageous when screening libraries for optimal macrocyclization geometries or enhancing receptor binding affinity.
On-Resin Advantage: Performing the allows for the use of excess reagents to drive the reaction to completion, followed by simple filtration to remove toxic palladium species and unreacted boronic acids prior to global cleavage[1].
Experimental Workflow & Causality
The workflow is designed as a self-validating system, ensuring that each transformation is orthogonal and high-yielding before proceeding to the next step.
Peptide Elongation & Orthogonal Deprotection: The peptide is synthesized using standard Fmoc-SPPS. An amino acid with an allyl-protected side chain (e.g., Fmoc-Glu(OAll)-OH) is incorporated. The allyl group is selectively removed using Pd(PPh3)4 and phenylsilane (PhSiH3). Causality: This orthogonal approach ensures that the N-terminal Fmoc and side-chain tBu/Boc protecting groups remain intact.
Linker Amidation: 1-(3-Aminopropoxy)-4-bromobenzene is coupled to the free Glu carboxylate. Causality: HATU is utilized as the coupling reagent alongside DIPEA to ensure rapid amidation of the primary amine, preventing side reactions.
On-Resin Suzuki-Miyaura Cross-Coupling: The resin-bound aryl bromide is reacted with a boronic acid. Causality: Traditional Pd(PPh3)4 in DMF often yields poor conversions on resin. Instead, utilizing in a ternary solvent system (DME/EtOH/H2O) ensures that the catalyst penetrates the resin matrix while the water dissolves the KF base and activates the boronic acid[2]. Microwave irradiation accelerates the transmetalation step, dramatically reducing reaction times[3].
Cleavage & Scavenging: The peptide is cleaved using a standard TFA cocktail. Causality: A pre-cleavage wash with sodium diethyldithiocarbamate is mandatory to chelate and remove residual palladium, preventing heavy metal contamination in the final therapeutic product.
Fig 1. Workflow for incorporating 1-(3-Aminopropoxy)-4-bromobenzene for late-stage SPPS coupling.
Quantitative Data: Optimization of Cross-Coupling
The following table summarizes the optimization of the on-resin Suzuki-Miyaura cross-coupling step, demonstrating the necessity of the sSPhos/Microwave system for high-throughput [4].
Entry
Catalyst System (20 mol%)
Base (4.0 eq)
Solvent System
Temp / Time
Conversion (%)
1
Pd(PPh3)4
K3PO4
DMF
80°C / 20 h
45%
2
PdCl2(dppf)
KF
DMF/H2O (9:1)
80°C / 20 h
62%
3
Pd2(dba)3 + sSPhos (40 mol%)
KF
DME/EtOH/H2O (9:9:1)
80°C / 4 h
89%
4
Pd2(dba)3 + sSPhos (40 mol%)
KF
DME/EtOH/H2O (9:9:1)
120°C (MW) / 30 min
>95%
Table 1: Reaction optimization for the cross-coupling of resin-bound 1-(3-Aminopropoxy)-4-bromobenzene with phenylboronic acid.
Detailed Step-by-Step Protocols
Protocol A: Orthogonal Allyl/Alloc Deprotection
Swell the resin-bound peptide (0.1 mmol scale, containing Fmoc-Glu(OAll)-OH) in dry DCM for 30 minutes.
In a glass vial, dissolve Pd(PPh3)4 (0.01 mmol, 0.1 eq) and phenylsilane (1.0 mmol, 10 eq) in 2 mL of dry DCM.
Add the solution to the resin and agitate under argon for 1 hour at room temperature.
Drain and repeat the treatment once more to ensure complete deprotection.
Wash the resin sequentially with DCM (3x), DMF (3x), and 0.5% sodium diethyldithiocarbamate in DMF (3x) to remove palladium residues.
Protocol B: Incorporation of 1-(3-Aminopropoxy)-4-bromobenzene
Pre-activate 1-(3-Aminopropoxy)-4-bromobenzene (0.3 mmol, 3 eq) and HATU (0.3 mmol, 3 eq) in 2 mL of DMF.
Add DIPEA (0.6 mmol, 6 eq) to the mixture and vortex for 1 minute.
Add the activated mixture to the resin bearing the free carboxylate.
Agitate at room temperature for 2 hours.
Drain the reaction mixture and wash the resin with DMF (5x) and DCM (3x). Validate coupling completion via a negative Kaiser test.
To the resin (0.1 mmol), add the desired boronic acid (0.4 mmol, 4 eq) and KF (0.4 mmol, 4 eq).
In a separate vial, dissolve Pd2(dba)3 (0.02 mmol, 0.2 eq) and sSPhos (0.04 mmol, 0.4 eq) in 2.5 mL of a degassed DME/EtOH/H2O (9:9:1, v/v/v) mixture.
Add the catalyst solution to the resin in a microwave-safe peptide synthesis vessel.
Irradiate in a microwave synthesizer at 120°C for 30 minutes under rigorous stirring.
Drain the vessel and wash the resin extensively: H2O (3x), DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (5x, 5 min each to scavenge Pd), and DCM (5x).
Fig 2. Catalytic cycle of on-resin Suzuki-Miyaura cross-coupling using the aryl bromide handle.
Protocol D: Cleavage and Recovery
Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5, v/v/v) for 2.5 hours at room temperature.
Filter the cleavage solution into cold diethyl ether (10 volumes) to precipitate the diversified peptide.
Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice with cold ether.
Lyophilize the crude peptide prior to RP-HPLC purification.
References
Doan, N. D., et al. (2008). "Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification." ACS Combinatorial Science.[Link]
Willemse, T., et al. (2017). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization." Catalysts.[Link]
Tomassi, S., et al. (2018). "Cyclization of RGD Peptides by Suzuki-Miyaura Cross-Coupling." European Journal of Organic Chemistry.[Link]
Gruß, H., & Feiner, R. C. (2020). "Peptide stapling by late-stage Suzuki–Miyaura cross-coupling." Beilstein Journal of Organic Chemistry.[Link]
Kariofillis, S. K., et al. (2022). "Merging Late-Stage Diversification with Solid-Phase Peptide Synthesis Enabled by High-Throughput On-Resin Reaction Screening." ACS Catalysis.[Link]
Technical Support Center: Optimizing the Synthesis of 1-(3-Aminopropoxy)-4-bromobenzene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule Synonyms: 3-(4-bromophenoxy)propan-1-amine; 1-bromo-4-(3-aminopropoxy)benzene Welcome to the Technical Support Center for the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Molecule Synonyms: 3-(4-bromophenoxy)propan-1-amine; 1-bromo-4-(3-aminopropoxy)benzene
Welcome to the Technical Support Center for the synthesis of 1-(3-Aminopropoxy)-4-bromobenzene. This bifunctional building block is critical in medicinal chemistry for synthesizing biaryl ethers, kinase inhibitors, and complex API scaffolds [1]. However, researchers frequently encounter yield-limiting bottlenecks such as bis-alkylation, incomplete deprotection, and purification difficulties.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve >85% isolated yields.
Synthetic Pathway Visualization
To optimize your yield, it is crucial to select the right synthetic route based on your scale and available purification equipment. The two most reliable pathways are the Gabriel Synthesis Route (Route A) and the Mitsunobu Reaction Route (Route B) .
Figure 1: Comparison of Gabriel Synthesis (Route A) and Mitsunobu Reaction (Route B) pathways.
Route Comparison & Quantitative Data
Select your protocol based on the quantitative parameters summarized below. Route B is highly recommended for discovery-scale medicinal chemistry due to its clean reaction profile, while Route A is preferred for process scale-up.
Parameter
Route A: Alkylation + Gabriel
Route B: Mitsunobu + Deprotection
Typical Overall Yield
60 – 70%
85 – 95%
Atom Economy
High
Low (Generates TPPO and DIAD-H2)
Scalability
Excellent (>100g scale)
Moderate (Best for <20g scale)
Major Impurities
Bis-alkylated ethers, Phthalhydrazide
Triphenylphosphine oxide (TPPO)
Purification Required
Acid/Base Extraction
Silica Gel Chromatography
Troubleshooting & FAQs
Q1: Why am I getting a high percentage of 1,3-bis(4-bromophenoxy)propane during the initial etherification in Route A?
Mechanistic Cause: This bis-alkylation occurs when the phenoxide ion attacks both electrophilic carbons of 1,3-dibromopropane.
Solution:
Stoichiometry: Use a 3 to 5-fold molar excess of 1,3-dibromopropane.
Order of Addition: Dissolve the 4-bromophenol and base, then add this mixture dropwise to a refluxing solution of the dibromide. This keeps the steady-state concentration of the phenoxide low relative to the dibromide.
Reagent Swap: Switch to 1-bromo-3-chloropropane . The differential leaving group ability (bromide leaves much faster than chloride) ensures the phenoxide selectively attacks the bromide end, virtually eliminating bis-alkylation.
Q2: My Mitsunobu reaction (Route B) yield is low, and I see unreacted starting materials. What went wrong?
Mechanistic Cause: The betaine intermediate formed by triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) is highly reactive and temperature-sensitive [2]. If the temperature spikes, the betaine can decompose or undergo side reactions before activating the alcohol.
Solution: Ensure strict temperature control. Add DIAD dropwise at 0°C to the mixture of 4-bromophenol, 3-(Boc-amino)propan-1-ol, and PPh3. Wait for the yellow color of the DIAD drop to dissipate before adding the next drop. This visual cue confirms the betaine is forming and reacting properly rather than accumulating.
Q3: How can I efficiently remove triphenylphosphine oxide (TPPO) from my Mitsunobu product? It streaks across my TLC plates.
Mechanistic Cause: TPPO is highly polar and co-elutes with many basic or polar intermediates on standard normal-phase silica.
Solution:
Trituration: Concentrate the crude mixture and resuspend it in cold diethyl ether or a 9:1 Hexane/EtOAc mixture. TPPO is poorly soluble in cold non-polar solvents and will precipitate out as a white crystalline solid, which can be filtered off.
Solid-Supported Reagents: For library synthesis, switch to polymer-supported triphenylphosphine. The resulting polymer-bound TPPO can be removed by simple vacuum filtration, bypassing chromatography entirely [3].
Q4: During Gabriel deprotection with hydrazine (Route A), my product is trapped in a gelatinous white solid. How do I recover it?
Mechanistic Cause: The white solid is phthalhydrazide, the byproduct of the deprotection [4]. It often forms a thick gel that traps the free amine product, leading to poor recovery during filtration.
Solution: Do not attempt to filter the gel directly. Instead, acidify the reaction mixture with 1M HCl to pH < 2. This converts your target amine into a highly soluble hydrochloride salt while keeping the phthalhydrazide insoluble. Filter off the solid, then basify the aqueous filtrate with 2M NaOH to pH 12, and extract your free amine with dichloromethane (DCM).
Self-Validating Experimental Protocols
To ensure trustworthiness, these protocols include In-Process Validation steps. If the described physical changes do not occur, pause the experiment and refer to the troubleshooting section.
Protocol 1: The Mitsunobu Route (Recommended for High Purity)
Objective: Synthesize 1-(3-Aminopropoxy)-4-bromobenzene via Boc-protected intermediate.
Step 1: Mitsunobu Etherification
In an oven-dried flask under nitrogen, dissolve 4-bromophenol (1.0 eq, 10 mmol) and 3-(Boc-amino)propan-1-ol (1.1 eq, 11 mmol) in anhydrous THF (30 mL).
Add Triphenylphosphine (1.2 eq, 12 mmol) and stir until completely dissolved.
Cool the flask to 0°C using an ice bath.
In-Process Validation: Add DIAD (1.2 eq, 12 mmol) dropwise over 15 minutes. Validation: Each drop will initially appear bright yellow and should fade to colorless/pale yellow within seconds as the betaine reacts [2]. If the solution remains dark yellow, slow the addition rate.
Remove the ice bath and stir at room temperature for 12 hours.
Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether (20 mL), filter off the white precipitate (TPPO), and purify the filtrate via silica gel chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.
Step 2: Acidic Deprotection
Dissolve the Boc-protected intermediate in anhydrous DCM (0.2 M concentration).
Add 4M HCl in Dioxane (10 equivalents).
In-Process Validation: Stir at room temperature. Validation: Within 30-60 minutes, a white precipitate (the hydrochloride salt of the product) should begin to crash out of the DCM solution. Gas evolution (CO2 and isobutylene) will also be visible.
Stir for 4 hours, then concentrate in vacuo to yield 1-(3-Aminopropoxy)-4-bromobenzene hydrochloride as a pure white solid.
Protocol 2: The Alkylation/Gabriel Route (Recommended for Scale-Up)
Objective: Synthesize 1-(3-Aminopropoxy)-4-bromobenzene via phthalimide intermediate.
Step 1: Selective Alkylation
Suspend anhydrous K2CO3 (2.0 eq) in acetone and add 1-bromo-3-chloropropane (1.5 eq). Bring to a gentle reflux.
Dissolve 4-bromophenol (1.0 eq) in a minimum amount of acetone and add dropwise to the refluxing mixture over 1 hour.
In-Process Validation: Monitor by TLC (9:1 Hexanes/EtOAc). Validation: The phenol spot (Rf ~0.3) should disappear, replaced by a single non-polar spot (Rf ~0.7). No baseline streaking should occur.
Filter the salts, concentrate, and use the crude 1-bromo-4-(3-chloropropoxy)benzene directly.
Step 2: Gabriel Amination
Dissolve the intermediate in anhydrous DMF. Add Potassium Phthalimide (1.2 eq) and a catalytic amount of KI (0.1 eq). Heat to 90°C for 8 hours.
Workup: Pour into ice water to precipitate the phthalimide intermediate. Filter and dry.
Deprotection: Suspend the solid in ethanol. Add Hydrazine Hydrate (3.0 eq) and reflux for 2 hours.
In-Process Validation: Validation: The initial suspension will dissolve, followed by the formation of a dense, voluminous white precipitate (phthalhydrazide) [1].
Cool to room temperature, acidify with 1M HCl, filter the solid, basify the filtrate with NaOH, and extract with DCM to obtain the final product.
References
Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1)
eScholarship.
Academia.
Towards inhibitors of hydrolytic enzymes involved in inflammation
UQ eSpace - The University of Queensland
URL
Optimization
purifying 1-(3-Aminopropoxy)-4-bromobenzene from unreacted starting materials
Welcome to the Technical Support Center. This guide provides field-proven troubleshooting protocols for isolating and purifying 1-(3-Aminopropoxy)-4-bromobenzene from crude reaction mixtures.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide provides field-proven troubleshooting protocols for isolating and purifying 1-(3-Aminopropoxy)-4-bromobenzene from crude reaction mixtures.
Synthesizing this molecule—typically via the alkylation of 4-bromophenol with a 3-halopropanamine derivative—inevitably leaves behind unreacted acidic phenols and basic alkylating agents. Because the target molecule features both a highly lipophilic bromobenzene ether and a highly polar primary amine, standard one-size-fits-all purification workflows often fail. This guide breaks down the causality behind these failures and provides self-validating methodologies to ensure high-purity recovery.
Phase 1: Liquid-Liquid Acid-Base Extraction (The First Pass)
Q: Why can't I just run the crude mixture directly on a standard silica gel column?
A: The unreacted starting material (4-bromophenol) and your target product (1-(3-Aminopropoxy)-4-bromobenzene) have vastly different acid-base properties. Running the crude mixture directly on silica often leads to severe co-elution or irreversible binding of the amine. An initial acid-base extraction chemically segregates the target by protonating the primary amine, pulling it into the aqueous phase as a water-soluble salt[1]. Meanwhile, the weakly acidic 4-bromophenol (pKa ~9.3) remains entirely neutral at this low pH and is trapped in the discarded organic phase.
Q: During the HCl extraction, my product isn't fully migrating to the aqueous layer. What is happening?
A: The bromobenzene moiety significantly increases the molecule's lipophilicity. If the aqueous layer isn't acidic enough, the amine won't fully protonate. Furthermore, the hydrochloride salts of highly lipophilic amines can sometimes partition into polar organic solvents like dichloromethane (DCM). To force the amine salt into the aqueous layer, switch your organic solvent to a less polar option, such as diethyl ether or ethyl acetate, during the acid wash[1].
Protocol 1: Self-Validating Acid-Base Extraction
This protocol leverages the pH-dependent solubility of amines to achieve >90% purity before any chromatography is attempted[2].
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
Acid Extraction: Extract the organic layer with 1M HCl (3x 50 mL).
Self-Validation Check: Test the aqueous layer's pH with indicator paper; it must remain < 2 to ensure complete amine protonation. If it is higher, add more HCl.
Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1x 50 mL) to remove any residual traces of neutral 4-bromophenol. Discard the organic layers.
Basification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 6M NaOH dropwise until the pH is > 11.
Self-Validation Check: The solution will turn visibly cloudy or form an oily suspension as the amine is "freebased" and loses its ionic character[2].
Freebase Extraction: Extract the basified aqueous layer with DCM (3x 50 mL). The neutral target amine will seamlessly migrate into the organic layer.
Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude freebase amine.
Phase 2: Silica Gel Chromatography of Primary Amines (The Polish)
Q: I am running the freebased 1-(3-Aminopropoxy)-4-bromobenzene on silica gel, but it is streaking massively across the TLC plate. How do I fix this?
A: The most common cause of amine streaking is the interaction between the basic primary amine and the acidic silanol groups (Si-OH) present on the surface of standard silica gel[3]. These acidic sites protonate the amine, leading to strong ionic interactions and irreversible adsorption[4]. To resolve this, you must "deactivate" the silica using a basic modifier like Triethylamine (TEA)[3].
Q: How exactly should I incorporate Triethylamine (TEA) into my mobile phase?
A: Add 1-2% (v/v) TEA to your eluent (e.g., a DCM/Methanol gradient). Crucially, the column must be packed and equilibrated with the TEA-containing solvent before loading the sample[5]. This pre-saturates the acidic silanol sites so they cannot bind your target molecule, resulting in sharp peaks and improved separation[3].
Protocol 2: Modified Silica Gel Chromatography
Prepare the Eluent: Mix your desired mobile phase (e.g., 90% DCM, 9% Methanol) and add 1% Triethylamine (TEA) by volume[3].
Slurry Pack the Column: Mix silica gel with the TEA-modified eluent and pour it into the column.
Equilibrate: Flush 2-3 column volumes of the TEA-modified eluent through the column.
Self-Validation Check: This step is critical; if skipped, the amine will stick to the "ammonia front" and elute unpredictably[4].
Load the Sample: Dissolve your freebased 1-(3-Aminopropoxy)-4-bromobenzene in a minimum volume of DCM and load it evenly onto the silica bed.
Elute and Collect: Run the column and collect fractions.
Self-Validation Check: Ensure your TLC plates used for fraction checking are also pre-treated with TEA or run in the modified eluent to accurately track the sharp amine spots[5].
Quantitative Data for Purification Optimization
The following table summarizes the physicochemical properties of the reaction components to help you track their phase partitioning during the purification workflow.
Component
Approx. pKa
State at pH 2
State at pH 12
Recommended Removal
Typical Rf (10% MeOH/DCM + 1% TEA)
1-(3-Aminopropoxy)-4-bromobenzene
~10.0
Protonated (Aqueous)
Freebase (Organic)
Target Product
0.35
4-Bromophenol
~9.3
Neutral (Organic)
Deprotonated (Aqueous)
Acid-Base Extraction
0.80
3-Bromo-1-propanamine
~10.5
Protonated (Aqueous)
Freebase (Organic)
High Vacuum / Chromatography
0.10
Purification Workflow Diagram
Biphasic acid-base extraction and chromatographic polishing workflow for primary amines.
References
Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids
Royal Society of Chemistry (RSC)[Link]
preventing oxidation of 1-(3-Aminopropoxy)-4-bromobenzene during long-term storage
Welcome to the Technical Support Center for 1-(3-Aminopropoxy)-4-bromobenzene . As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of primary amine building blocks durin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-(3-Aminopropoxy)-4-bromobenzene . As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of primary amine building blocks during long-term storage.
1-(3-Aminopropoxy)-4-bromobenzene is a highly versatile intermediate in drug development, featuring a reactive primary aliphatic amine, an ether linkage, and an aryl bromide. While the ether and aryl bromide moieties are relatively stable under standard conditions, the primary amine is highly susceptible to auto-oxidation and reactions with atmospheric gases.
This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound.
Mechanistic Overview: The Vulnerability of the Free Base
The degradation of 1-(3-Aminopropoxy)-4-bromobenzene is primarily driven by the nucleophilic nature of the nitrogen atom. The available lone pair of electrons on the primary amine makes it a prime target for single-electron transfer (SET) reactions, initiating auto-oxidation when exposed to atmospheric oxygen. Furthermore, failure to purge the headspace of storage containers can result in the build-up of a white crystalline solid, which is the result of the amine reacting with residual carbon dioxide to form a carbamic acid or carbamate salt[1].
The most effective way to halt this degradation is to eliminate the availability of the lone pair by converting the free base into a hydrochloride (HCl) salt. As an HCl salt, the amine cannot oxidize, thereby avoiding a multitude of side reactions[2].
Diagram 1: Mechanistic pathways of amine degradation vs. HCl salt protection strategy.
Troubleshooting & FAQs
Q1: My batch of 1-(3-Aminopropoxy)-4-bromobenzene has turned from colorless to a pale yellow/brown. What happened, and can I still use it?A1: The color change is a direct visual indicator of auto-oxidation. Primary amines oxidize to form trace amounts of hydroxylamines, oximes, or azo compounds. Even at <1% concentration, these impurities are highly chromophoric (causing the yellow/brown tint) and can poison sensitive transition-metal catalysts in downstream cross-coupling reactions. Do not use it as-is. You must perform an acid-base extraction to recover the pure free base before proceeding.
Q2: I noticed a white crust forming around the threads of my storage vial. Is this a peroxide from the ether linkage?A2: No. While ethers can form peroxides, the white crust on a primary amine is almost certainly a carbamate salt. This occurs when the free amine acts as a nucleophile and attacks atmospheric CO₂. This reduces the effective molarity of your reagent. To prevent this, the container headspace must be purged with an inert gas like nitrogen or argon before sealing[3].
Q3: Should I store this building block as a free base or a hydrochloride (HCl) salt?A3: You should always store it as the HCl salt for long-term inventory. Oxidation is prevented since the lone pair is tied up by the proton[2]. You only need to liberate the free base immediately prior to your reaction (or simply add a stoichiometric equivalent of a mild base like triethylamine to your reaction mixture to neutralize the HCl in situ).
Q4: Why do you recommend Argon over Nitrogen for purging the free base?A4: If you must store the free base, creating a cozy bubble around your sample using inert gases like argon prevents oxidation by excluding reactive oxygen[4]. Argon is significantly denser than both nitrogen and ambient air. When you purge a vial, argon settles at the bottom, creating a robust, physical "blanket" over the compound. Nitrogen is lighter and more easily displaced if the vial seal is imperfect.
Validated Experimental Protocols
Protocol A: Conversion to Hydrochloride Salt (Gold Standard for Storage)
This protocol is a self-validating system: the immediate formation of a white precipitate visually confirms successful protonation and protection of the amine.
Dissolution: Dissolve 10.0 g of 1-(3-Aminopropoxy)-4-bromobenzene (free base) in 100 mL of anhydrous methyl tert-butyl ether (MTBE) in a round-bottom flask under an argon atmosphere.
Thermal Control: Submerge the flask in an ice bath to cool the solution to 0 °C. Causality: Neutralization is exothermic; controlling the temperature prevents thermal degradation.
Protonation: Slowly add 1.1 molar equivalents of anhydrous HCl in dioxane (4.0 M) dropwise via an addition funnel while stirring vigorously.
Validation: Observe the immediate precipitation of a dense white solid. This is your stable hydrochloride salt.
Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid using a Büchner funnel.
Washing & Drying: Wash the filter cake with 30 mL of cold, anhydrous MTBE to remove any unreacted organics. Dry the white powder under high vacuum for 12 hours.
Storage: Transfer the dry salt to a standard glass vial and store in a desiccator at room temperature or 2-8 °C.
Protocol B: Argon Purging for Free Base Storage (Schlenk Technique)
Use this protocol only if your downstream chemistry is strictly incompatible with chloride ions or in situ neutralization.
Vial Selection: Transfer the purified, colorless free base into an amber glass vial. Causality: Amber glass protects the aryl bromide moiety from long-term photolytic debromination and prevents light-catalyzed auto-oxidation[3].
Purging: Insert a long needle connected to a Schlenk line (Argon source) into the vial, keeping the tip just above the surface of the liquid. Insert a second, shorter "bleed" needle into the septum to allow air to escape.
Blanketing: Flow argon gently for 60 seconds. The dense argon will displace the ambient O₂ and CO₂[4].
Sealing: Remove the bleed needle first, followed immediately by the argon needle, to ensure a positive pressure of argon remains inside. Seal tightly with a PTFE-lined cap.
Storage: Wrap the cap in Parafilm and store strictly at -20 °C.
Quantitative Data: Storage Conditions & Shelf Life
The following table summarizes the expected shelf life of 1-(3-Aminopropoxy)-4-bromobenzene based on the chosen storage parameters.
Storage State
Atmosphere
Temperature
Light Exposure
Expected Shelf Life
Primary Degradation Risk
Free Base
Ambient Air
25 °C
Clear Vial
< 1 Month
Rapid auto-oxidation & Carbamate formation
Free Base
Argon Purged
-20 °C
Amber Vial
6 - 12 Months
Slow oxidation due to trace O₂ ingress
HCl Salt
Ambient Air
25 °C
Clear/Amber Vial
> 2 Years
Hygroscopic moisture absorption
HCl Salt
Argon / Desiccated
2 - 8 °C
Amber Vial
> 5 Years
None (Highly Stable)
References[2] Title: Why are organic amines often more stable as the HCl salt than in the free base form? | Source: reddit.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSaCNu4ToC1HIdem3rb9OkFlAU6jlifdyyLPZ2Rz-gDGh_0_kyOhVnxUAuYefg_cFBEHM1pBbDRl-ykH7RvoOXDcXfsrFIOGs7aLqeLr4JapTRMh5vCRiXdscyECawh7iQFqXUorbl5-ajbyzVwhXFDkMpnT30-zuOBi-nLrP3tbHI9uLYulQIaOAPqmrNvmFxXzX3xFsQvbJpjZIvVA==[1] Title: Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles - Organic Syntheses | Source: orgsyn.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcPxM7sk_hjbhQp0wDrgC3K4Kdd1kzUhRU8azoWjQqUyza98FiOjbmsYICIq-XAbg8DXHlGzVyaOOQl20bAuH5JScfCn3AeLwWPxgWL0UvgJ9Doo408oh4BYJIggk3Gy5SJzP8zb9jATNPHbvblNjqy40yUh4=[4] Title: What Are the Best Ways to Prevent Sample Oxidation During High-Temperature Analysis? | Source: betterceramic.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3T8_yBBiyDvS4UfouYWu7nKvp08XtFm762It1b5vNZLaA-t1ToVJhxryIocsX_p2bOE5DYi5wSymtFQuWLQbhXQ-zfdE9qxxos7vLdkmd14UQBkBV_DQ1XXJgPD16fvDjOx3SboYQzkQzd-bIu9-hXISIB9q1kZhWIsCocSfUmjnlfZCxffhi1p9Rgg==[3] Title: Preventing oxidation of 2-aminophenol during synthesis and storage. - Benchchem | Source: benchchem.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgOYpNo61vzM7DjPd77c4rAqapf661EahCs7YJoxoNt3Dz2PwQyXyL00irplmc3_55b8eaiy2sdbf0I2zNKPGw7UWGXVp6Mez2UaAtCLAuMlBeC63gwok2NauzG7OBoYcxJOHR-KqXG02vY-rOKOqrOYxScbCo9S94pqRaVcTuBsNpJk2XfKGqttniujwSfIdgfkmJD-5GxDqAK6alIOY=
Technical Support Center: Solubilization Strategies for 1-(3-Aminopropoxy)-4-bromobenzene
Welcome to the Technical Support Hub. As an Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of amphiphilic small molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Hub. As an Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of amphiphilic small molecules. 1-(3-Aminopropoxy)-4-bromobenzene is a classic example of a challenging building block: it features a highly lipophilic 4-bromophenyl moiety coupled to a hydrophilic primary amine via a flexible propoxy linker.
While the primary amine is ionizable (pKa ~9.5–10.0), the massive hydrophobic bulk of the bromobenzene ring often drives spontaneous aggregation and precipitation in aqueous media, particularly at physiological pH (7.4) or at high stock concentrations.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve these solubility issues, ensuring the integrity of your downstream biochemical and cell-based assays.
Solubilization Decision Workflow
Before diving into specific protocols, consult the decision tree below to identify the most appropriate solubilization strategy based on your assay's constraints.
Logical decision tree for solubilizing 1-(3-Aminopropoxy)-4-bromobenzene in aqueous media.
Troubleshooting Guide & Protocols
Issue 1: Precipitation in Physiological Buffers (pH 7.4)
Q: The compound precipitates immediately when added to PBS (pH 7.4), even though it contains a polar primary amine. Why does this happen, and how can I fix it?
The Causality:
At pH 7.4, a significant fraction of the primary amine remains protonated, but the intrinsic solubility of the free base form is exceptionally low. The crystal lattice energy driven by the hydrophobic bromobenzene ring outcompetes the hydration energy provided by the amine[1]. By converting the free base into a formal salt (e.g., hydrochloride or mesylate), you lower the local microenvironmental pH and introduce a highly polar counterion, which dramatically increases the hydration energy and disrupts the hydrophobic collapse[2].
Self-Validating Protocol: In-Situ Hydrochloride Salt Formation
Weighing: Weigh the desired amount of 1-(3-Aminopropoxy)-4-bromobenzene free base into a glass vial.
Acidification: Add 1.1 molar equivalents of 0.1 M HCl (aqueous).
Agitation: Vortex vigorously for 2 minutes. The protonation of the primary amine will yield the water-soluble ammonium cation.
Dilution: Slowly add your target buffer (e.g., PBS) while stirring continuously until the final volume is reached.
Validation: Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms a true solution devoid of micro-precipitates.
Issue 2: Inadequate Solubility for High-Concentration Stock Solutions
Q: I need a 50 mM stock solution for high-throughput screening (HTS). Salt formation isn't enough to achieve this concentration. What is the best approach?
The Causality:
For very high concentrations (>10 mM), the sheer volume of lipophilic bromobenzene overwhelms aqueous hydration capacities. You must lower the dielectric constant of the solvent system. Dimethyl sulfoxide (DMSO) is the industry standard co-solvent because it effectively disrupts water-water hydrogen bonding networks and solvates hydrophobic aromatic rings[3]. However, be aware that high concentrations of DMSO increase solvent viscosity, which can artificially reduce protein-ligand association rates in kinetic binding assays[4].
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 50 mM master stock. Sonicate for 5 minutes at room temperature.
Intermediate Dilution: Create an intermediate stock by diluting the master stock into a 50/50 (v/v) mixture of DMSO and water.
Final Assay Dilution: Titrate the intermediate stock into your final aqueous assay buffer. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation or cellular toxicity[3].
Validation: Centrifuge the final assay plate at 10,000 x g for 10 minutes. Check the bottom of the wells under a microscope for crystalline pellets.
Issue 3: "Solvent Shock" and Precipitation in Cell Culture Media
Q: My DMSO stock is perfectly clear, but when I dilute it 1:100 into cell culture media, the compound forms a cloudy suspension. How can I prevent this without increasing DMSO toxicity?
The Causality:
This phenomenon is known as "solvent shock." When a DMSO stock is rapidly introduced to an aqueous medium, the DMSO diffuses into the bulk water faster than the hydrophobic drug can be solvated by water molecules. The drug becomes kinetically trapped and self-associates into precipitates.
To bypass this, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic outer surface[5]. It acts as a host-guest carrier: the lipophilic bromobenzene ring slips into the hydrophobic cavity, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility[6].
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in pure water or your target buffer.
Complexation: Add the 1-(3-Aminopropoxy)-4-bromobenzene (either as a solid or from a highly concentrated DMSO stock) dropwise into the stirring HP-β-CD solution.
Equilibration: Stir the mixture at 37°C for 24 hours to allow thermodynamic equilibrium of the host-guest inclusion complex.
Filtration: Pass the solution through a 0.22 µm syringe filter to remove any uncomplexed, precipitated drug.
Validation: The resulting filtrate contains the fully solubilized inclusion complex. You can quantify the exact concentration of the dissolved drug using HPLC-UV against a standard curve[7].
The table below summarizes the expected efficacy of each troubleshooting strategy based on standard physicochemical behavior of bromobenzene-amine derivatives.
Solubilization Strategy
Primary Mechanism of Action
Expected Solubility Enhancement
Best Application Use-Case
Free Base (Water)
Baseline hydration
1x (Baseline, typically < 0.1 mg/mL)
N/A
Salt Formation (HCl)
Ionization / Increased hydration energy
10x - 50x
Low-concentration biochemical assays
DMSO Co-solvent (5% v/v)
Dielectric constant reduction
100x - 500x
High-throughput screening (HTS) stocks
HP-β-CD Complexation
Host-guest cavity encapsulation
500x - 1000x+
Cell-based assays, in vivo studies
Frequently Asked Questions (FAQs)
Q: Can I use heating to force the compound into solution?A: Heating increases the kinetic energy of the system and temporarily improves thermodynamic solubility. However, once the solution returns to room temperature (or 37°C in an incubator), the compound will likely undergo supersaturation and eventually crash out, ruining your assay reproducibility. Always rely on chemical formulation (salts, co-solvents, cyclodextrins) rather than thermal forcing.
Q: Can I use surfactants like Tween-80 or Triton X-100 instead of HP-β-CD?A: Yes, non-ionic surfactants can solubilize the compound by forming micelles around the bromobenzene ring. However, surfactants often lyse cell membranes or interfere with lipid-dependent membrane proteins. HP-β-CD is generally preferred for cell-based assays because it is highly biocompatible and does not form aggressive micelles[5].
Q: Does the primary amine interfere with cyclodextrin complexation?A: No. The inclusion complex is primarily driven by the hydrophobic interaction between the cyclodextrin cavity and the bromobenzene ring. The primary amine on the propoxy chain will likely protrude from the wider rim of the cyclodextrin torus, remaining exposed to the aqueous environment, which further aids in overall solubility[6].
References
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]
3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Available at: [Link]
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health (PMC). Available at:[Link]
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. National Institutes of Health (PMC). Available at: [Link]
Insight into the Relationship of Aqueous Solubility and Single-Crystal Structure of Harmine's New Organic Salt Forms. ACS Publications. Available at:[Link]
Enhancing Effect of Hydroxypropyl-β-cyclodextrin on the Intestinal Absorption Process of Genipin. ACS Publications. Available at: [Link]
Salt formation to improve drug solubility. USPTO / Advanced Drug Delivery Reviews. Available at: [Link]
Technical Support Center: Catalyst Selection & Troubleshooting for 1-(3-Aminopropoxy)-4-bromobenzene Reactivity
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges associated with 1-(3-Aminopropoxy)-4-bromobenzene .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges associated with 1-(3-Aminopropoxy)-4-bromobenzene .
This molecule presents a classic dual-reactivity dilemma: it contains both an electrophilic aryl bromide and a nucleophilic, strongly coordinating primary aliphatic amine. Without strategic catalyst selection, users frequently encounter stalled catalytic cycles, poor yields, or uncontrolled oligomerization. This guide provides field-proven, mechanistically grounded solutions to optimize your cross-coupling workflows.
Part 1: Troubleshooting & FAQs
Q1: Why does my standard Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄ or Pd(dppf)Cl₂) fail or yield complex mixtures with this substrate?
The Causality: The failure is driven by two competing pathways initiated by the unprotected primary amine. First, the primary amine acts as a competing L-type ligand. It displaces the relatively small phosphine ligands on the palladium center, forming a stable, off-cycle Pd-amine complex that stalls the catalytic cycle (catalyst poisoning). Second, under the basic conditions required for Suzuki coupling, the amine can deprotonate and act as an X-type ligand. This triggers an unwanted intra- or intermolecular Buchwald-Hartwig amination, leading to the self-condensation (oligomerization) of your starting material 1.
Q2: How can I successfully perform a Suzuki-Miyaura coupling on the aryl bromide without protecting the free amine?
The Causality: You must use a catalyst system with extreme steric bulk that physically blocks the primary amine from coordinating to the palladium center, while still allowing the oxidative addition of the aryl bromide.
The Solution:CataXCium A Pd G3 or XPhos Pd G3 are the optimal choices 2. The di(1-adamantyl)alkylphosphine (CataXCium A) or dialkylbiarylphosphine (XPhos) ligands create a highly congested coordination sphere. Furthermore, the G3 (third-generation) precatalyst scaffold is critical: upon mild base activation, it rapidly undergoes reductive elimination to generate the highly active, monoligated L-Pd(0) species. This rapid generation outcompetes the slower coordination of the substrate's free amine 1.
Q3: What if my goal is to react the primary amine via Buchwald-Hartwig amination and leave the bromide intact?
The Causality: If you want to utilize the primary amine to couple with an exogenous aryl chloride, you need a catalyst that specifically accelerates C-N reductive elimination for primary amines while suppressing β-hydride elimination.
The Solution:BrettPhos Pd G3 is the industry standard for this transformation 3. The BrettPhos ligand is engineered with a specific binding pocket (flanked by isopropyl and triisopropylphenyl groups) that perfectly accommodates primary amines but is too sterically hindered for secondary amines, ensuring high chemoselectivity.
Part 2: Catalyst Selection Matrix
Use the following quantitative and qualitative data to select the appropriate catalyst system based on your specific reaction goals.
This protocol utilizes steric exclusion to achieve C-C coupling while leaving the primary amine intact.
Step-by-Step Methodology:
Preparation: In an oven-dried reaction vial equipped with a stir bar, add 1-(3-Aminopropoxy)-4-bromobenzene (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).
Catalyst & Base Addition: Add CataXCium A Pd G3 (3 mol%) and finely ground, anhydrous K₃PO₄ (2.0 equiv).
Solvent & Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (10:1 ratio, 0.2 M concentration). Sparge the mixture with Argon for 5 minutes.
Reaction: Seal the vial and heat to 90 °C for 12-16 hours under vigorous stirring.
Self-Validation (QC Step): Analyze the crude mixture via LC-MS.
Success Indicator: Presence of the desired product mass (
Mproduct
).
Failure Indicator: If unreacted starting material (
m/z
230/232) dominates, oxygen ingress or water-induced catalyst deactivation occurred. If higher molecular weight peaks (
m/z
> 400) are present, the base concentration was too high, triggering intermolecular Buchwald-Hartwig oligomerization.
If your boronic acid is highly sterically hindered, the catalytic cycle will slow down, giving the free amine time to interfere. In such edge cases, masking the amine is required.
Step-by-Step Methodology:
Preparation: Dissolve 1-(3-Aminopropoxy)-4-bromobenzene (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C.
Reagent Addition: Add Triethylamine (Et₃N, 1.5 equiv) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Self-Validation (QC Step): Spot the reaction mixture on a TLC plate and stain with Ninhydrin.
Success Indicator: The starting material spot will stain intensely purple/blue (free primary amine). The product spot will not stain with Ninhydrin but will be UV-active, confirming complete protection of the amine. Proceed to standard cross-coupling.
References
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.RSC Advances.
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications.ACS Omega.
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.PMC / NIH.
Comparative Reactivity Guide: 1-(3-Aminopropoxy)-4-bromobenzene vs. 4-Bromoaniline
In the design of pharmaceuticals and advanced functional materials, bifunctional building blocks containing both an amine and an aryl halide are invaluable synthons. Two such critical molecules are 1-(3-Aminopropoxy)-4-b...
Author: BenchChem Technical Support Team. Date: April 2026
In the design of pharmaceuticals and advanced functional materials, bifunctional building blocks containing both an amine and an aryl halide are invaluable synthons. Two such critical molecules are 1-(3-Aminopropoxy)-4-bromobenzene and 4-bromoaniline . While both possess an amine group and a para-substituted bromobenzene moiety, the structural insulation of the amine in 1-(3-Aminopropoxy)-4-bromobenzene fundamentally alters its electronic profile compared to the fully conjugated 4-bromoaniline.
This guide objectively compares their physicochemical properties, nucleophilic reactivity, and performance in palladium-catalyzed cross-coupling reactions to inform optimal synthetic route design.
Physicochemical and Electronic Profiling
The divergent reactivity of these two molecules stems directly from the localization of the nitrogen lone pair.
Table 1: Quantitative Comparison of Electronic Properties
Causality in Electronic Design :
In 4-bromoaniline, the nitrogen lone pair is delocalized into the aromatic
π
-system. This resonance significantly reduces the electron density on the nitrogen, resulting in a weak base (pKa 3.86) and a poor nucleophile[2]. Conversely, the three-carbon aliphatic chain in 1-(3-Aminopropoxy)-4-bromobenzene completely insulates the amine from the aromatic ring, preserving a highly localized lone pair and rendering it a strong nucleophile typical of aliphatic amines[3].
Amine Nucleophilicity: Acylation and Alkylation
The stark difference in nucleophilicity dictates orthogonal approaches to functionalizing the amine.
1-(3-Aminopropoxy)-4-bromobenzene : Reacts instantaneously with electrophiles (e.g., acyl chlorides, anhydrides, NHS esters) at room temperature without the need for strong basic catalysts.
4-Bromoaniline : Acylation requires elevated temperatures, extended reaction times, or the addition of highly nucleophilic catalysts like DMAP to overcome the inherent unreactivity of the aromatic amine[4].
Electronic effects dictating the divergent reactivity of aliphatic vs. aromatic bifunctional amines.
Both molecules present challenges in cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), but for entirely different mechanistic reasons.
The Deactivation Dilemma (4-Bromoaniline) :
The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. Electron-donating groups increase the electron density of the aromatic ring, strengthening the C-Br bond and repelling the electron-rich metal center. Because the amino group (
σp=−0.66
) is a stronger electron donor than the alkoxy group (
σp=−0.27
), 4-bromoaniline is heavily deactivated. Standard Pd catalysts often fail or require high temperatures (>80°C) and extended times[5]. Modern protocols necessitate highly active, electron-rich ligands like XPhos to force the oxidative addition[6].
The Catalyst Poisoning Dilemma (1-(3-Aminopropoxy)-4-bromobenzene) :
While its aryl ring is slightly more receptive to oxidative addition, the free aliphatic amine poses a severe liability. Highly basic primary amines strongly coordinate to palladium, effectively poisoning the catalyst. Furthermore, unprotected aliphatic amines can undergo competing intramolecular or intermolecular Buchwald-Hartwig aminations[7]. Therefore, mandatory protection (e.g., Boc or Fmoc) of the aliphatic amine is required prior to any cross-coupling workflow.
Workflow comparison for palladium-catalyzed cross-coupling of both amine building blocks.
Experimental Methodologies
Protocol A: Chemoselective N-Acylation of 1-(3-Aminopropoxy)-4-bromobenzene
Self-Validating Principle: This reaction leverages the high nucleophilicity of the aliphatic amine. Validation is achieved via TLC; the highly polar, ninhydrin-positive starting material converts to a significantly less polar, ninhydrin-negative amide.
Initiation : Dissolve 1.0 mmol of 1-(3-Aminopropoxy)-4-bromobenzene in 5 mL of anhydrous dichloromethane (DCM).
Base Addition : Add 1.2 mmol of triethylamine (TEA). (Causality: TEA acts strictly as an acid scavenger to neutralize the generated HCl, not as an activator, due to the substrate's inherent high nucleophilicity).
Electrophile Addition : Cool the mixture to 0°C. Dropwise add 1.1 mmol of acetyl chloride.
Propagation : Remove the ice bath and stir for 1 hour at room temperature.
Validation & Workup : Quench with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with 1M HCl to remove any unreacted trace amine (self-purification step). Dry over Na2SO4 and concentrate.
Protocol B: Suzuki-Miyaura Coupling of 4-Bromoaniline
Self-Validating Principle: Overcoming ring deactivation requires a specialized catalyst system. The product's weak basicity allows for a specific acid-base extraction to remove non-basic homocoupled impurities.
Catalyst Assembly : In a dry Schlenk flask, combine 4-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%)[6]. (Causality: XPhos is bulky and electron-rich, accelerating the difficult oxidative addition into the deactivated C-Br bond).
Base & Solvent : Add K3PO4 (2.0 mmol) and 5 mL of a degassed Toluene/Water (4:1) mixture.
Reaction : Heat to 100°C for 12 hours under an inert atmosphere.
Validation & Workup : Cool to room temperature. Dilute with ethyl acetate. Extract the organic layer with 1M HCl. The weakly basic biaryl aniline moves into the aqueous layer, leaving neutral impurities (like biphenyl) in the organic layer. Basify the aqueous layer to pH 10 with NaOH and back-extract with ethyl acetate to yield the pure product.
References
[3] Quora. "Which type of amine is more reactive: aromatic or aliphatic?". URL: 3
[1] BenchChem. "A Comparative Guide to the Reactivity of Bromoaniline Isomers". URL: 1
[6] BenchChem. "reactivity comparison of halogenated anilines in cross-coupling". URL:6
[5] MDPI. "Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature". URL: 5
[7] PMC. "Stille vs. Suzuki – cross-coupling for the functionalization of diazocines". URL: 7
[2] Pediaa.Com. "What is the Difference Between Aliphatic and Aromatic Amines". URL: 2
HPLC Method Validation for 1-(3-Aminopropoxy)-4-bromobenzene Purity: A Comparative Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity methods for basic pharmaceutical intermediates. 1-(3-Aminopropoxy)-4-bromobenzene presents a classic chromatographic...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity methods for basic pharmaceutical intermediates. 1-(3-Aminopropoxy)-4-bromobenzene presents a classic chromatographic paradox: it possesses a highly hydrophobic bromobenzene core coupled with a highly polar, basic primary amine (-NH₂).
When analyzed using standard reversed-phase High-Performance Liquid Chromatography (HPLC), the basic amine group inevitably leads to severe peak tailing, integration errors, and poor resolution from closely eluting impurities. This guide objectively compares standard silica columns against high-purity, fully end-capped alternatives, providing a self-validating, 1 compliant methodology for accurate purity quantification[1].
The Mechanistic Challenge: Silanol Interactions and Peak Tailing
To solve a chromatographic problem, we must first understand its causality. In reversed-phase separations, analyte retention should ideally be driven by non-specific hydrophobic interactions. However, when analyzing basic compounds like 1-(3-Aminopropoxy)-4-bromobenzene, a secondary retention mechanism occurs[2].
At a typical mobile phase pH of 5.0–7.0, the primary amine is fully protonated (-NH₃⁺). Simultaneously, residual unreacted silanol groups (Si-OH) on the surface of standard Type-A silica columns ionize into negatively charged siloxanes (Si-O⁻). The strong electrostatic attraction between the protonated amine and the ionized silanols causes delayed elution of a fraction of the analyte molecules, manifesting as an asymmetrical, trailing peak edge—known as peak tailing[3].
Mechanism of amine peak tailing vs. end-capped hydrophobic partitioning.
Product Comparison: Standard C18 vs. High-Purity End-Capped C18
To mitigate secondary interactions, analytical chemists traditionally added silanol suppressors like Triethylamine (TEA) to the mobile phase[4]. However, TEA accelerates the hydrolysis of the stationary phase, drastically reducing column lifetime.
A far more robust approach is stationary phase optimization . By upgrading from a standard Type-A C18 column to a High-Purity Type-B silica column with exhaustive end-capping, we physically block the residual silanols, eliminating the root cause of the tailing[5].
Performance Comparison Data
The table below summarizes the chromatographic performance of 1-(3-Aminopropoxy)-4-bromobenzene (100 µg/mL) analyzed on two different column chemistries under identical gradient conditions.
Chromatographic Parameter
Alternative A: Standard Type-A C18 (Non-Endcapped)
Alternative B: High-Purity Type-B C18 (Fully End-Capped)
Silica Purity & Trace Metals
Low Purity / High Metal Content
Ultra-Pure / Minimal Metal Content
Peak Asymmetry Factor (
As
)
2.45 (Severe Tailing)
1.12 (Excellent Symmetry)
Theoretical Plates (
N
)
4,500
12,800
Resolution (
Rs
) from Impurity
1.2 (Co-elution risk, fails SST)
3.5 (Baseline resolution, passes SST)
Column Lifetime (Injections)
~400 (Requires TEA modifier)
>2,000 (No TEA required)
Experimental Design & Self-Validating Protocol
To ensure our method is reliable, we must design a self-validating system based on the 1[1]. The protocol incorporates built-in System Suitability Testing (SST). If the SST criteria are not met, the analytical run is automatically deemed invalid, preventing the reporting of erroneous data.
Step-by-Step Chromatographic Methodology
Column Selection: High-Purity Type-B C18, 150 mm × 4.6 mm, 3 µm particle size.
Mobile Phase A (Aqueous): 10 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.
Causality Note: Operating at a low pH (2.5) ensures that any trace residual silanols (pKa ~4.5) remain fully protonated and neutral, completely neutralizing their ion-exchange capacity[4].
Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.
Gradient Program:
0–2 min: 10% B
2–12 min: Linear ramp to 80% B
12–15 min: Hold at 80% B
15–16 min: Return to 10% B (Equilibration for 4 mins)
Flow Rate & Temperature: 1.0 mL/min at 30°C.
Detection: UV at 220 nm (optimal for the bromobenzene chromophore).
System Suitability Criteria (Self-Validation Check):
%RSD of standard peak area (n=6)
≤
1.0%
Tailing Factor (
Tf
)
≤
1.5
Resolution (
Rs
) between API and nearest impurity
≥
2.0.
ICH Q2(R2) Analytical Method Validation Lifecycle.
ICH Q2(R2) Method Validation Results
Following the lifecycle workflow above, the optimized method using the end-capped C18 column was subjected to rigorous validation. The results demonstrate that the procedure is entirely fit for its intended purpose[1].
Quantitative Validation Summary
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Status
Specificity (Forced Degradation)
No interference from blanks or degradants
Peak purity angle < Purity threshold for all stress conditions (Acid, Base, Peroxide, Light).
Pass
Linearity & Range
R2≥0.999
across 25% to 150% of target conc.
R2=0.9998
(Range: 25 – 150 µg/mL)
Pass
Accuracy (Recovery)
Mean recovery 98.0% – 102.0% at 3 levels
99.4% (at 50%), 100.2% (at 100%), 99.8% (at 150%)
Pass
Repeatability (Precision)
%RSD
≤
2.0% for 6 replicate injections
%RSD = 0.45%
Pass
Intermediate Precision
%RSD
≤
2.0% across different days/analysts
%RSD = 0.62%
Pass
LOD / LOQ
S/N
≥
3 (LOD) and S/N
≥
10 (LOQ)
LOD = 0.05 µg/mL / LOQ = 0.15 µg/mL
Pass
Conclusion
The accurate purity determination of basic intermediates like 1-(3-Aminopropoxy)-4-bromobenzene hinges on controlling secondary silanol interactions. While standard Type-A silica columns induce severe peak tailing that compromises analytical integrity, transitioning to a High-Purity Type-B fully end-capped C18 column combined with a low-pH phosphate buffer completely resolves this issue. The resulting method is robust, highly reproducible, and effortlessly satisfies all stringent ICH Q2(R2) validation parameters.
References
Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
Validating Cross-Coupling Products of 1-(3-Aminopropoxy)-4-bromobenzene: A Comparative Guide to GC-MS and LC-MS Workflows
1-(3-Aminopropoxy)-4-bromobenzene is a highly versatile bifunctional building block widely utilized in medicinal chemistry, particularly in the synthesis of PROTAC linkers and complex heteroaromatics. The aryl bromide mo...
Author: BenchChem Technical Support Team. Date: April 2026
1-(3-Aminopropoxy)-4-bromobenzene is a highly versatile bifunctional building block widely utilized in medicinal chemistry, particularly in the synthesis of PROTAC linkers and complex heteroaromatics. The aryl bromide moiety readily undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the primary amine serves as a crucial attachment point. However, validating the success of these couplings presents a distinct analytical challenge: the highly polar primary amine severely compromises direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis[1].
This guide provides an objective comparison of analytical strategies to validate these specific cross-coupling products, detailing the causality behind chromatographic failures and providing self-validating experimental protocols.
The Analytical Challenge: The "Amine Problem"
While GC-MS is traditionally the gold standard for analyzing volatile and semi-volatile cross-coupling products[2], primary amines interact strongly with active silanol groups on standard fused-silica GC capillary columns. This hydrogen bonding leads to severe peak tailing, irreversible adsorption, and thermal degradation at high injection port temperatures[3].
Consequently, the presence of the 3-aminopropoxy chain necessitates a strategic choice: either perform chemical derivatization prior to GC-MS to mask the amine, or pivot to Liquid Chromatography-Mass Spectrometry (LC-MS)[4].
Analytical workflows for validating amine-bearing cross-coupling products.
Comparative Analysis: GC-MS vs. LC-MS
To objectively evaluate the optimal validation strategy, we compare three approaches for a model Suzuki coupling product generated from 1-(3-Aminopropoxy)-4-bromobenzene.
Direct GC-MS (Underivatized)
Mechanism : The free amine hydrogen-bonds with the stationary phase.
Result : Broad, asymmetric peaks. Limits of detection (LOD) are poor due to signal spreading, making trace impurity profiling impossible[3].
Derivatized GC-MS (TFAA)
Mechanism : Reacting the crude mixture with Trifluoroacetic anhydride (TFAA) replaces the labile N-H protons with electron-withdrawing, bulky trifluoroacetyl groups[3]. This eliminates hydrogen bonding, increases volatility, and enhances thermal stability[1].
Result : Sharp, symmetrical peaks. The Electron Ionization (EI) spectra provide rich fragmentation data (e.g., molecular ion
M+∙
, and predictable cleavage of the propoxy chain) for definitive structural elucidation[5].
LC-MS (Electrospray Ionization, ESI+)
Mechanism : The basic primary amine is easily protonated in an acidic mobile phase (e.g., 0.1% formic acid), making it highly amenable to ESI+[6].
Result : Excellent sensitivity for the intact
[M+H]+
ion without the need for derivatization[4]. However, standard single-quadrupole LC-MS provides less structural fragmentation data compared to GC-EI-MS unless tandem MS (MS/MS) is utilized[7].
Quantitative Performance Comparison
Table 1: Analytical performance metrics for amine-bearing biaryl validation.
Parameter
Direct GC-MS
GC-MS (TFAA Derivatized)
LC-MS (ESI+)
Sample Preparation
Liquid-liquid extraction
LLE + 30 min Derivatization
Dilute & Shoot
Peak Asymmetry Factor (
As
)
> 3.5 (Severe Tailing)
1.05 (Excellent)
1.10 (Excellent)
Limit of Detection (LOD)
~500 ng/mL
~10 ng/mL
~1 ng/mL
Structural Information
Poor (Thermal degradation)
High (EI library matching)
Moderate (Intact mass only)
Linearity (
R2
)
< 0.90
> 0.99
> 0.99
Causality Insight : The drastic improvement in LOD and
As
for the derivatized GC-MS method stems directly from the suppression of surface adsorption kinetics in the GC inlet and column. While LC-MS offers the lowest LOD and simplest prep[6], GC-MS with derivatization is often preferred in synthetic labs for its superior chromatographic resolution of isomeric cross-coupling byproducts[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation steps (internal standards and blank controls) to prevent false positives and isolate experimental variables.
Reaction : In a 4 mL vial, combine 1-(3-Aminopropoxy)-4-bromobenzene (0.1 mmol), the desired arylboronic acid (0.12 mmol),
Pd(dppf)Cl2
(5 mol%), and
K2CO3
(0.3 mmol) in 1 mL of 1,4-dioxane/water (4:1).
Incubation : Heat at 80°C for 2 hours under nitrogen.
Quench & Extract : Cool to room temperature. Add 1 mL of 1M NaOH (to ensure the amine is entirely in its free base form) and extract with 2 mL of ethyl acetate containing 50 µg/mL of biphenyl as an Internal Standard (IS) .
Validation Check : The IS ensures that any subsequent signal loss is isolated to the instrument or derivatization step, proving that the liquid-liquid extraction was successful.
Protocol 2: TFAA Derivatization for GC-MS
Note: This step is critical for amines to achieve the metrics shown in Table 1[1].
Drying : Transfer 500 µL of the organic extract to a GC vial and evaporate to dryness under a gentle stream of
N2
. (Causality: Trace water violently quenches TFAA, hydrolyzing it to trifluoroacetic acid and ruining the derivatization).
Derivatization : Add 100 µL of anhydrous ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA).
Incubation : Cap tightly and heat at 60°C for 30 minutes[3].
Reconstitution : Evaporate the excess reagent under
N2
(in a fume hood) and reconstitute in 500 µL of ethyl acetate.
Validation Check : Prepare a "Derivatization Blank" (reagents only, no sample) and run it sequentially. This guarantees no interfering artifact peaks from the reagent are misidentified as the cross-coupling product.
Protocol 3: GC-MS Acquisition Parameters
Column : 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m × 0.25 mm, 0.25 µm film.
Injection : 1 µL, Split ratio 10:1. Inlet temperature: 250°C.
Carrier Gas : Helium at 1.0 mL/min constant flow.
Oven Program : 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).
MS Detection : Electron Ionization (EI) at 70 eV. Scan range m/z 50–500.
Conclusion
For validating the cross-coupling products of 1-(3-Aminopropoxy)-4-bromobenzene, direct GC-MS is fundamentally flawed due to amine-silanol interactions. Researchers must choose between the high-throughput, high-sensitivity intact mass analysis of LC-MS[7], or the high-resolution, structurally informative EI spectra provided by GC-MS following TFAA derivatization[3]. For rigorous structural confirmation of novel biaryl linkers, the derivatized GC-MS workflow remains an indispensable, self-validating tool.
A Comparative Guide to the Structural and Functional Divergence of Aryl Ether and Phenolic Scaffolds: 1-(3-Aminopropoxy)-4-bromobenzene vs. 4-Bromophenol Derivatives
Introduction In the landscape of drug discovery and medicinal chemistry, the subtle modification of a functional group on an aromatic scaffold can profoundly alter a molecule's physicochemical properties, biological acti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of drug discovery and medicinal chemistry, the subtle modification of a functional group on an aromatic scaffold can profoundly alter a molecule's physicochemical properties, biological activity, and metabolic fate. This guide provides an in-depth comparison between two structurally related classes of compounds: 1-(3-Aminopropoxy)-4-bromobenzene, an aryl ether with a flexible, basic side chain, and the broader class of 4-bromophenol derivatives, which feature a reactive, acidic hydroxyl group directly attached to the aromatic ring.
For researchers in drug development, understanding the fundamental differences imparted by an ether linkage versus a phenolic hydroxyl is critical for rational drug design. This choice influences hydrogen bonding potential, acidity/basicity, conformational flexibility, and metabolic stability—all key determinants of a compound's pharmacokinetic and pharmacodynamic profile. This document will dissect these differences through structural analysis, comparative experimental data, and practical synthetic protocols, providing a comprehensive resource for scientists navigating the structure-activity relationship (SAR) of these important chemical motifs.
Part 1: Fundamental Structural Dissection
The core distinction lies in the nature of the oxygen-carbon bond relative to the 4-brominated phenyl ring. In 4-bromophenol, the oxygen is part of a hydroxyl group directly bonded to an sp²-hybridized aromatic carbon.[1] In 1-(3-Aminopropoxy)-4-bromobenzene, the oxygen is an sp³-hybridized ether linkage, bridging the aromatic ring to a flexible aliphatic chain.[2]
Figure 1: Core chemical structures of the two compounds.
1-(3-Aminopropoxy)-4-bromobenzene: This molecule can be deconstructed into three key functional components:
4-Bromophenyl Group: A hydrophobic aromatic core providing a rigid scaffold. The bromine atom is an electron-withdrawing group that influences the ring's electronic properties.
Propoxy Ether Linker: A three-carbon aliphatic chain connected to the aromatic ring via a chemically robust ether bond (-O-CH₂-). This linker provides significant conformational flexibility.
Terminal Primary Amine (-NH₂): A basic, nucleophilic functional group capable of forming ionic bonds and hydrogen bonds. At physiological pH, this group is predominantly protonated (-NH₃⁺).
4-Bromophenol and its Derivatives:
4-Bromophenyl Group: Identical to the above.
Phenolic Hydroxyl (-OH): A group where the hydrogen is weakly acidic due to the resonance stabilization of the resulting phenoxide anion.[3] This group is a potent hydrogen bond donor and acceptor.[4] Its direct attachment to the ring makes it a site for metabolic modification (e.g., glucuronidation) and a handle for synthetic derivatization.[5]
Part 2: Comparative Physicochemical and Electronic Properties
The switch from a phenolic -OH to an aminopropoxy ether linkage is not merely structural; it fundamentally redefines the molecule's chemical personality. The properties summarized below are critical for predicting a molecule's behavior in biological systems.
Property
1-(3-Aminopropoxy)-4-bromobenzene
4-Bromophenol
Rationale & Implications in Drug Development
Acidity/Basicity
Basic (pKa of conjugate acid ~10)
Weakly Acidic (pKa ~9.4)
Critical Difference: 4-Bromophenol is a weak acid, capable of donating a proton. 1-(3-Aminopropoxy)-4-bromobenzene is a base due to its terminal amine, acting as a proton acceptor. This governs ionization state at physiological pH, impacting solubility, membrane permeability, and potential for ionic interactions with targets.
Phenols are strong H-bond donors. The ether oxygen is only an acceptor, and while the terminal amine can donate, the overall H-bonding profile is different. This directly affects solubility and binding affinity to protein targets.
Reactivity
Ether linkage is generally inert. Amine is nucleophilic.
Phenolic -OH activates the ring for electrophilic substitution and is readily derivatized (e.g., etherification, esterification).[5]
The phenolic hydroxyl is a versatile synthetic handle but also a potential site for Phase II metabolism. The ether is more metabolically stable, often used as a robust linker.
Conformational Flexibility
High, due to the rotatable bonds of the propoxy chain.
Low, the C-O bond has limited rotation.
The flexible side chain of the ether allows the terminal amine to adopt numerous conformations to optimize binding within a receptor pocket. The phenol derivative is more rigid.
The values are similar, but derivatization dramatically changes them. Esterifying the phenol increases lipophilicity, while the protonation of the amine at physiological pH significantly decreases the effective lipophilicity of the ether compound.
Part 3: Spectroscopic Signature Analysis
Differentiating these structures in the lab is straightforward due to their distinct functional groups, which give rise to unique spectroscopic signals.
¹H NMR Spectroscopy:
4-Bromophenol: Will exhibit a characteristic broad singlet for the phenolic proton (-OH), typically between 5-8 ppm, whose chemical shift is highly dependent on solvent and concentration. The aromatic protons will appear as two doublets in the ~6.8-7.4 ppm region.[7]
1-(3-Aminopropoxy)-4-bromobenzene: The phenolic -OH signal will be absent. Instead, new signals will appear: a triplet around 4.0 ppm for the methylene protons adjacent to the ether oxygen (-O-CH₂ -), a triplet around 2.8 ppm for the methylene protons next to the amine (-CH₂ -NH₂), and a multiplet around 1.9 ppm for the central methylene group. A broad singlet for the amine protons (-NH₂ ) will also be present, typically in the 1-3 ppm range.
Infrared (IR) Spectroscopy:
4-Bromophenol: A strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded phenol.[6]
1-(3-Aminopropoxy)-4-bromobenzene: The broad O-H band will be absent. Instead, two sharp-to-medium peaks will appear in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine. A distinct C-O-C stretching band for the aryl ether will be visible around 1240 cm⁻¹.
Part 4: Implications in Drug Development & SAR
The choice between these two scaffolds has profound consequences for structure-activity relationships (SAR).
Target Interaction: A phenolic -OH can serve as a critical hydrogen bond donor in a receptor's active site. Replacing it with an ether linkage removes this capability. However, the ether allows for the introduction of a flexible side chain, like the aminopropoxy group, which can position a basic amine to form a key salt bridge with an acidic residue (e.g., Aspartic or Glutamic acid) in the target protein.[8]
Metabolic Stability: Phenols are susceptible to metabolic conjugation (glucuronidation or sulfation), which can lead to rapid clearance. Masking the hydroxyl group as an ether, especially with a chain that terminates in a group that is not easily metabolized, can significantly increase the compound's metabolic stability and half-life.
Bioisosterism: In some contexts, the aminopropoxy ether can be considered a bioisostere for other flexible cationic groups.[9] The phenolic group is often a bioisostere for other acidic functionalities like carboxylic acids or tetrazoles. The decision to use one over the other depends entirely on the specific requirements of the biological target.
Biological Activity Profile: Bromophenol derivatives themselves are a class of compounds with a wide range of potent biological activities, including antioxidant, anticancer, anti-diabetic, and antimicrobial effects.[10][11][12] The activity is often tied to the presence of the phenolic hydroxyl group. In contrast, molecules like 1-(3-Aminopropoxy)-4-bromobenzene are typically designed as specific ligands where the aminopropoxy chain is the primary pharmacophoric element, and the bromophenyl group serves as a scaffold or occupies a hydrophobic pocket.
Figure 2: Decision workflow for scaffold selection in drug design.
Part 5: Experimental Protocols
The following protocols describe the synthesis of the core structures, providing a practical basis for further derivatization and study.
Protocol 1: Synthesis of 1-(3-Aminopropoxy)-4-bromobenzene
This is a two-step procedure involving a Williamson ether synthesis followed by a Gabriel synthesis to install the amine.
Step A: Synthesis of 1-bromo-4-(3-bromopropoxy)benzene
To a stirred solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
Add 1,3-dibromopropane (1.5 eq) to the mixture.
Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor reaction progress by TLC.
After cooling to room temperature, filter off the solid K₂CO₃.
Evaporate the solvent from the filtrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-4-(3-bromopropoxy)benzene.[13]
Step B: Synthesis of 1-(3-Aminopropoxy)-4-bromobenzene
Dissolve 1-bromo-4-(3-bromopropoxy)benzene (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF).
Heat the mixture to 80-90 °C and stir for 4-6 hours.
Cool the reaction, pour it into ice water, and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to get the phthalimide-protected intermediate.
Dissolve the intermediate in ethanol and add hydrazine hydrate (2.0 eq).
Reflux the mixture for 4 hours. A white precipitate (phthalhydrazide) will form.
Cool the mixture, filter off the precipitate, and concentrate the filtrate.
Purify the resulting crude amine by column chromatography or distillation to yield the final product.
Protocol 2: Synthesis of a 4-Bromophenol Derivative (4-Bromophenyl Acetate)
This protocol demonstrates the straightforward acylation of the phenolic hydroxyl group.
Dissolve 4-bromophenol (1.0 eq) in dichloromethane (DCM) in an ice bath.
Add triethylamine (1.2 eq) or pyridine as a base.
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 1-2 hours.
Quench the reaction with water and transfer to a separatory funnel.
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 4-bromophenyl acetate, which can be further purified by recrystallization.
Conclusion
The structural divergence between an aminopropoxy ether and a simple phenolic hydroxyl on a 4-bromobenzene core exemplifies a fundamental principle in medicinal chemistry: minor atomic changes lead to major functional consequences. 1-(3-Aminopropoxy)-4-bromobenzene is a flexible, basic molecule with a metabolically robust ether linker, designed to position a pharmacophoric amine. In contrast, 4-bromophenol derivatives are built around a rigid, acidic, and synthetically versatile hydroxyl group that is itself often a key player in biological interactions. For the drug development professional, a deep appreciation of these differences is not merely academic; it is the cornerstone of designing next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.
References
Benchchem. (n.d.). Application Notes and Protocols: The Role of Bromophenol Derivatives in Pharmaceutical Development.
Ketone Pharma. (2024, August 29). 4-Bromo Phenol || A Comprehensive Overview.
PubChem. (n.d.). 4-Bromophenol. Retrieved from [Link]
Lin, T. T., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(39), 40897–40906. Retrieved from [Link]
PubMed. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Retrieved from [Link]
Goksu, S., et al. (2021). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 45(4), 1155-1165. Retrieved from [Link]
SATHEE JEE. (n.d.). Notes Class 12: Alcohols Phenols and Ethers - Chemistry.
CK-12 Foundation. (2026, January 6). Structure and Classification of Alcohols, Phenols, and Ethers. Retrieved from [Link]
ResearchGate. (n.d.). Fig. S20 1 H NMR spectra of 4-Bromophenol in CDCl 3. Retrieved from [Link]
YouTube. (2024, November 16). Ether vs. Alcohol: Key Differences, Structures, and Examples. Retrieved from [Link]
Alcohols and ethers A brief guide. (n.d.). TEST - Alcohols and ethers.
PubChemLite. (n.d.). 1-bromo-4-(3-bromopropoxy)benzene (C9H10Br2O). Retrieved from [Link]
MDPI. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]
Research and Reviews. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved from [Link]
Personal protective equipment for handling 1-(3-Aminopropoxy)-4-bromobenzene
Comprehensive Safety and Handling Guide: 1-(3-Aminopropoxy)-4-bromobenzene As a Senior Application Scientist, I frequently consult with drug development professionals who utilize bifunctional building blocks like 1-(3-Am...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide: 1-(3-Aminopropoxy)-4-bromobenzene
As a Senior Application Scientist, I frequently consult with drug development professionals who utilize bifunctional building blocks like 1-(3-Aminopropoxy)-4-bromobenzene (CAS: 933717-18-1) for cross-coupling reactions and API synthesis. Handling this compound requires a nuanced understanding of its dual-hazard profile.
This molecule combines a lipophilic halogenated aromatic ring (bromobenzene moiety) with a hydrophilic, basic primary amine (aminopropoxy group). The bromobenzene tail acts as a powerful permeation enhancer that rapidly degrades standard laboratory gloves, while the basic amine can cause severe, irreversible tissue necrosis upon contact[1]. To ensure scientific integrity and operational safety, your laboratory protocols must be built on causality-driven risk assessments rather than generic safety templates.
Causality-Driven Personal Protective Equipment (PPE) Matrix
Standard nitrile or latex gloves provide a false sense of security when handling halogenated aromatics. The solvent properties of the bromobenzene ring cause rapid polymer swelling and breakthrough, leading to transdermal absorption and potential hepatotoxicity[2]. The table below outlines the scientifically validated PPE required for this compound.
PPE Category
Recommended Equipment
Causality & Scientific Justification
Hand Protection
Viton™ or Polyvinyl Alcohol (PVA) gloves
The bromobenzene moiety rapidly degrades standard nitrile and latex[2]. Viton/PVA provides a highly cross-linked barrier against halogenated aromatics, preventing transdermal absorption[1].
Eye/Face Protection
Indirect-vented chemical splash goggles + Face shield
The primary aliphatic amine is highly basic and can cause irreversible corneal damage. A face shield prevents droplet projection during solvent transfers[3].
Body Protection
Flame-Resistant (FR) Lab Coat & Tychem® Apron
Protects against incidental splashes. Tychem® is validated for halogenated compounds, preventing the chemical from wicking through standard cotton lab coats to the skin[2].
Respiratory
Chemical Fume Hood (Face velocity >100 fpm)
Mitigates inhalation risks. Brominated aromatics and amines possess high vapor pressures at elevated temperatures, risking respiratory tract irritation and systemic toxicity[4].
Operational Protocols
Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety parameters are confirmed.
Protocol A: Preparation and Setup
System Verification: Before uncapping the reagent, verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). This ensures optimal capture of volatile amine vapors[4].
PPE Donning & Inspection: Equip your FR lab coat and chemical splash goggles. Inspect Viton/PVA gloves for micro-tears using the air-inflation method (trap air inside the glove and roll the cuff to check for pressure leaks)[3].
Workspace Preparation: Lay down chemical-absorbent pads (spill mats) inside the fume hood to contain micro-spills and prevent cross-contamination on the stainless steel work surface.
Protocol B: Handling and Transfer
Vessel Equilibration: Allow the reagent bottle to equilibrate to room temperature. Opening a cold vessel can cause rapid condensation of ambient moisture, which may degrade the amine group.
Transfer Mechanics: Use a glass or PTFE (Teflon) syringe for volumetric transfers. Crucial Insight: Avoid standard polypropylene syringes; the bromobenzene moiety can cause plasticizer leaching, which not only degrades the syringe but introduces impurities into your synthetic pathway[4].
Quenching Readiness: Keep a dilute acidic solution (e.g., 5% citric acid) immediately accessible inside the hood. This allows for instant neutralization of the basic aminopropoxy group in the event of a minor droplet spill.
Protocol C: Decontamination and Spill Response
Immediate Isolation: If a spill occurs outside the fume hood, immediately evacuate the 50-meter radius to prevent inhalation exposure[2].
Neutralization & Absorption: For small spills inside the hood, apply a chemically inert absorbent such as vermiculite or dry sand[1]. Never use combustible materials like sawdust, as amines can undergo exothermic reactions with organic materials.
Surface Decontamination: Wipe the area with a mild acidic solution to neutralize amine residues, followed by a thorough deionized water rinse.
Waste Disposal Plan
1-(3-Aminopropoxy)-4-bromobenzene must be strictly segregated into Halogenated Organic Waste .
The Mechanistic Logic: Mixing halogenated waste with non-halogenated solvents can lead to highly exothermic reactions. Furthermore, the incineration of halogenated compounds requires specialized high-temperature scrubbers. If this compound is mistakenly placed in standard organic waste, the lower incineration temperatures can catalyze the formation of highly toxic dioxins, furans, and hydrogen bromide gas[1]. Clearly label the waste container with: "Danger: Contains Halogenated Aromatics and Corrosive Amines."
Operational Workflow Visualization
Workflow for handling, spill response, and disposal of 1-(3-Aminopropoxy)-4-bromobenzene.
References
Hazardous Substance Fact Sheet - Bromobenzene | New Jersey Department of Health |[Link]
Personal Protective Equipment | Occupational Safety and Health Administration (OSHA) | [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | National Academies of Sciences, Engineering, and Medicine |[Link]